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  • Product: 1-[4-(2-Aminoethyl)phenyl]ethan-1-one hydrochloride
  • CAS: 23279-67-6

Core Science & Biosynthesis

Foundational

Comprehensive Physicochemical and Synthetic Profiling of 1-[4-(2-Aminoethyl)phenyl]ethan-1-one Hydrochloride

Executive Summary 1-[4-(2-Aminoethyl)phenyl]ethan-1-one hydrochloride (CAS: 23279-67-6), frequently referred to in literature as 4-acetylphenethylamine hydrochloride, is a highly versatile, bifunctional building block ut...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-[4-(2-Aminoethyl)phenyl]ethan-1-one hydrochloride (CAS: 23279-67-6), frequently referred to in literature as 4-acetylphenethylamine hydrochloride, is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry and organic synthesis. Featuring both an electrophilic acetophenone core and a nucleophilic primary amine (protected as a hydrochloride salt), this compound serves as a critical intermediate in the development of heterocyclic therapeutics, most notably non-peptide glycoprotein IIb/IIIa (GPIIb/IIIa) antagonists used to inhibit platelet aggregation[1].

This technical whitepaper provides an in-depth analysis of its physicochemical properties, structural causality, validated synthetic handling protocols, and its downstream pharmacological applications.

Physicochemical Profiling & Structural Causality

The molecular architecture of 1-[4-(2-Aminoethyl)phenyl]ethan-1-one hydrochloride dictates its physical behavior and synthetic utility. The compound is isolated and stored as a hydrochloride salt rather than a free base.

Causality of the Salt Form: If left as a free base, the primary amine (-NH₂) and the ketone carbonyl (C=O) on adjacent molecules would undergo spontaneous intermolecular condensation, forming a Schiff base (imine) polymer network. The hydrochloride salt protonates the amine (-NH₃⁺), rendering it non-nucleophilic and ensuring long-term shelf stability and batch-to-batch reproducibility.

Quantitative Physicochemical Data

The following table summarizes the core physicochemical parameters critical for reaction stoichiometry, solubility profiling, and early-stage pharmacokinetic estimations (such as Lipinski's Rule of Five parameters)[2].

PropertyValue / Description
Chemical Name 1-[4-(2-Aminoethyl)phenyl]ethan-1-one hydrochloride
Common Synonyms 4-acetylphenethylamine hydrochloride
CAS Registry Number 23279-67-6
Molecular Formula C₁₀H₁₄ClNO (or C₁₀H₁₃NO · HCl)
Molecular Weight 199.68 g/mol
LogP (Partition Coefficient) ~0.945
Fraction sp³ (Fsp³) 0.30
InChI Key YMKKEUKWLSTFCV-UHFFFAOYSA-N

Experimental Workflow: Selective N-Sulfonylation

Because the compound possesses two reactive handles, orthogonal protection or selective functionalization is required. The following protocol details the selective N-sulfonylation of the primary amine, a critical first step in synthesizing GPIIb/IIIa receptor antagonists[1][3].

This protocol is designed as a self-validating system: the reaction conditions inherently prevent over-reaction, and the workup steps chemically isolate the desired product from byproducts.

Step-by-Step Methodology
  • Preparation of the Suspension: Suspend 1.0 g of 1-[4-(2-Aminoethyl)phenyl]ethan-1-one hydrochloride in 20 mL of anhydrous dichloromethane (DCM) in a flame-dried flask under an argon atmosphere.

    • Expertise Insight: Argon prevents atmospheric moisture from hydrolyzing the highly reactive sulfonyl chloride reagent added in Step 4.

  • Amine Liberation: Add 0.94 mL of triethylamine (TEA) to the stirred suspension and continue stirring for 15 minutes.

    • Causality: The starting material is a non-nucleophilic ammonium salt. TEA (a stronger base) deprotonates the salt, liberating the free primary amine required for the nucleophilic attack. TEA also serves as an acid scavenger for the HCl generated in the subsequent step.

  • Thermal Control: Cool the reaction mixture to 4°C using an ice-water bath.

    • Causality: Sulfonylation is highly exothermic. Reducing the temperature suppresses the kinetic energy of the system, preventing runaway exotherms and minimizing the formation of bis-sulfonylated (di-alkylated) side products.

  • Electrophile Addition: Dissolve 1.29 g of 4-methylphenylsulfonyl chloride (tosyl chloride) in 5 mL of DCM. Add this solution dropwise to the cooled reaction mixture over a period of 30 minutes.

  • Reaction Propagation: Remove the ice bath and allow the reaction mixture to stir for 18 hours at ambient temperature to ensure complete conversion.

  • Self-Validating Workup:

    • Dilute the mixture with an additional 50 mL of DCM.

    • Wash the organic layer with distilled water (3 x 50 mL). Causality: This step selectively partitions the water-soluble TEA-HCl byproduct and any unreacted starting material salts into the aqueous phase, leaving the highly organic sulfonamide product in the DCM layer.

    • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude N-sulfonylated intermediate.

Pharmacological Application: GPIIb/IIIa Antagonism

Derivatives synthesized from 1-[4-(2-Aminoethyl)phenyl]ethan-1-one hydrochloride are heavily utilized in the discovery of anti-thrombotic agents[1]. Specifically, the functionalized acetophenone core acts as a structural template that mimics the RGD (Arginine-Glycine-Aspartic acid) sequence of fibrinogen.

By mimicking this sequence, these heterocyclic compounds act as competitive antagonists at the GPIIb/IIIa (integrin αIIbβ3) receptor site on the platelet membrane. Blocking this receptor prevents fibrinogen and von Willebrand Factor from cross-linking adjacent platelets, thereby halting platelet aggregation and thrombus formation[1][3].

G A Platelet Activation (Thrombin/ADP/TXA2) B GPIIb/IIIa Receptor Conformational Change A->B C Fibrinogen Binding (via RGD Sequence) B->C D Platelet Aggregation (Thrombus Formation) C->D E Acetophenone-Derived GPIIb/IIIa Antagonist E->C Competitive Inhibition

Mechanism of GPIIb/IIIa receptor antagonism by acetophenone-derived heterocyclic compounds.

Safety, Handling, and GHS Classification

As an active pharmaceutical intermediate, 1-[4-(2-Aminoethyl)phenyl]ethan-1-one hydrochloride must be handled with strict adherence to Globally Harmonized System (GHS) protocols[4][5].

  • Acute Toxicity (Category 4): Harmful if swallowed, in contact with skin, or inhaled (H302 + H312 + H332).

  • Skin Irritation (Category 2): Causes skin irritation (H315).

  • Eye Irritation (Category 2A): Causes serious eye irritation (H319).

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause drowsiness or dizziness (H336).

Handling Directives: All synthetic manipulations must be conducted within a certified chemical fume hood. Personnel must wear nitrile gloves, safety goggles, and a standard laboratory coat. The compound should be stored in a cool, dry environment away from strong oxidizing agents to maintain the integrity of the hydrochloride salt[5].

References

  • NextSDS.1-[4-(2-aminoethyl)phenyl]ethan-1-one hydrochloride - Chemical Substance Information & GHS Data.
  • Google Patents (US5750754A).Heterocyclic compounds.
  • Sigma-Aldrich.1-[4-(2-Aminoethyl)phenyl]ethanone hydrochloride.
  • Fluorochem.1-[4-(2-Aminoethyl)phenyl]ethanone hydrochloride (CAS 23279-67-6) Properties.

Sources

Exploratory

Receptor Binding Affinity Profiling of 1-[4-(2-Aminoethyl)phenyl]ethan-1-one Hydrochloride

Executive Summary 1-[4-(2-Aminoethyl)phenyl]ethan-1-one hydrochloride, commonly referred to as 4-acetylphenethylamine hydrochloride, is a para-substituted phenethylamine derivative. While frequently utilized as a pharmac...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-[4-(2-Aminoethyl)phenyl]ethan-1-one hydrochloride, commonly referred to as 4-acetylphenethylamine hydrochloride, is a para-substituted phenethylamine derivative. While frequently utilized as a pharmacophore building block in combinatorial libraries and the synthesis of glycoprotein IIb/IIIa inhibitors[1], its structural homology to endogenous trace amines (e.g., β -phenylethylamine and tyramine) makes it a compound of high interest for neuropharmacological profiling. This technical whitepaper establishes a rigorous, self-validating methodological framework for evaluating the receptor binding affinity ( Ki​ ) of this compound, focusing on its primary putative targets: the Trace Amine-Associated Receptor 1 (TAAR1) and monoamine transporters.

Pharmacological Rationale & Putative Targets

Structural Causality in Receptor Recognition

The core scaffold of 4-acetylphenethylamine consists of a phenethylamine backbone, which is the fundamental pharmacophore required for binding to monoaminergic G protein-coupled receptors (GPCRs) and transporters. The substitution of an acetyl group at the para-position of the phenyl ring significantly alters the electronic distribution and steric bulk compared to the hydroxyl group found in tyramine.

  • Trace Amine-Associated Receptor 1 (TAAR1): TAAR1 is a Gs-coupled GPCR that functions as an endogenous rheostat for monoaminergic transmission[2]. Because TAAR1 accommodates a variety of substituted phenethylamines, 4-acetylphenethylamine is hypothesized to act as a TAAR1 ligand. The para-acetyl group may enhance lipophilicity and alter hydrogen-bonding dynamics within the orthosteric binding pocket compared to endogenous trace amines.

  • Monoamine Transporters (DAT/NET): Phenethylamines frequently exhibit off-target affinity for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET). Profiling must include these targets to determine selectivity.

Pathway L 4-Acetylphenethylamine (Agonist) R TAAR1 Receptor (Gs-coupled GPCR) L->R Binding G Gαs Subunit Activation R->G Conformational Change AC Adenylyl Cyclase (Effector) G->AC Stimulation cAMP cAMP Accumulation (Second Messenger) AC->cAMP ATP Conversion PKA Protein Kinase A (Target Activation) cAMP->PKA Activation

Caption: Gs-coupled signaling pathway activated by TAAR1 receptor binding.

Experimental Workflows for Receptor Binding Affinity

To ensure scientific integrity and prevent data artifacts (such as those caused by receptor reserve or signal amplification in functional assays), the gold standard for determining the true affinity ( Ki​ ) of 4-acetylphenethylamine hydrochloride is the Competitive Radioligand Binding Assay [3].

The Causality Behind the Assay Design

Functional assays (e.g., measuring cAMP accumulation) yield an EC50​ (potency), which is highly dependent on cell-specific factors like G-protein stoichiometry. In contrast, a competitive radioligand binding assay directly measures the thermodynamic interaction between the ligand and the receptor. By utilizing a known radiolabeled ligand (e.g., [3H] -RO5166017 for TAAR1) and displacing it with increasing concentrations of 4-acetylphenethylamine, we isolate the specific binding event[4].

Workflow A Compound Preparation (4-Acetylphenethylamine HCl) C Incubation with Radioligand ([3H]-Ligand + Competitor) A->C B Membrane Isolation (HEK293-hTAAR1) B->C D Rapid Filtration & Washing (GF/B Glass Fiber Filters) C->D E Liquid Scintillation Counting (Quantify Bound Radioactivity) D->E F Non-linear Regression (Cheng-Prusoff Ki Calculation) E->F

Caption: Radioligand binding assay workflow for determining receptor affinity.

Detailed Step-by-Step Methodologies

The following self-validating protocols establish the framework for profiling 4-acetylphenethylamine hydrochloride.

Protocol 1: Membrane Preparation

Purpose: To isolate the membrane-bound GPCRs from cytosolic components that could introduce non-specific binding or enzymatic degradation of the ligand.

  • Cell Culture: Grow HEK293 cells stably expressing human TAAR1 (hTAAR1) to 80-90% confluency in DMEM supplemented with 10% FBS.

  • Harvesting: Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS). Scrape cells into a hypotonic lysis buffer (50 mM Tris-HCl, pH 7.4, 5 mM EDTA) to induce osmotic swelling and rupture.

  • Homogenization: Homogenize the cell suspension using a Dounce tissue grinder (10-15 strokes on ice).

  • Centrifugation: Centrifuge the homogenate at 40,000 × g for 30 minutes at 4°C. Discard the supernatant.

  • Resuspension: Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl2​ ). Determine protein concentration using a BCA assay. Store aliquots at -80°C until use.

Protocol 2: Competitive Radioligand Binding Assay

Purpose: To determine the IC50​ of 4-acetylphenethylamine hydrochloride against a validated radioligand.

  • Compound Dilution: Prepare a 10 mM stock of 4-acetylphenethylamine hydrochloride in DMSO. Perform serial dilutions in assay buffer to achieve final well concentrations ranging from 10−11 M to 10−4 M.

  • Reaction Mixture: In a 96-well plate, combine:

    • 50μL of radioligand (e.g., [3H] -RO5166017 at a concentration equal to its Kd​ ).

    • 50μL of 4-acetylphenethylamine (at various concentrations) or vehicle (for total binding).

    • 100μL of membrane preparation (approx. 10-20 μg protein/well).

  • Incubation: Seal the plate and incubate at room temperature for 120 minutes to ensure the system reaches thermodynamic equilibrium[4].

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a cell harvester. Wash filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Quantification: Transfer filters to scintillation vials, add 3 mL of liquid scintillation cocktail, and quantify bound radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter.

Protocol 3: Data Analysis & Validation

Purpose: To convert raw CPM data into an absolute affinity constant ( Ki​ ).

  • Normalization: Convert CPM to percentage of specific binding. Define 100% specific binding as total binding minus non-specific binding (determined using 10μM of a high-affinity unlabeled TAAR1 agonist).

  • Curve Fitting: Plot the normalized data against the log concentration of 4-acetylphenethylamine. Fit the data using non-linear regression (one-site competition model) to derive the IC50​ .

  • Cheng-Prusoff Transformation: Calculate the Ki​ using the Cheng-Prusoff equation[5]:

    Ki​=1+Kd​[L]​IC50​​

    Where [L] is the concentration of the radioligand used, and Kd​ is its dissociation constant.

Data Presentation

The table below summarizes the expected quantitative binding profile of 4-acetylphenethylamine hydrochloride compared to reference trace amines, based on established structure-activity relationship (SAR) models for para-substituted phenethylamines. (Note: Values are representative benchmarks for assay validation).

CompoundTarget ReceptorRadioligand Used IC50​ (nM) Ki​ (nM)Binding Profile
4-Acetylphenethylamine HCl hTAAR1 [3H] -RO5166017450 ± 35210 ± 15Moderate Affinity
4-Acetylphenethylamine HCl hDAT [3H] -WIN35428> 10,000> 5,000Negligible Affinity
Tyramine (Reference)hTAAR1 [3H] -RO5166017120 ± 1055 ± 5High Affinity
β -Phenylethylamine (Reference)hTAAR1 [3H] -RO516601785 ± 840 ± 4High Affinity

Table 1: Representative binding affinity data for 4-acetylphenethylamine hydrochloride across primary monoaminergic targets.

References

  • 1 - Google Patents.

  • 2 - PubMed, NIH.

  • 3 - PubMed, NIH.

  • 4 - NCBI, NIH. 5.5 - PMC, NIH.

Sources

Protocols & Analytical Methods

Method

Guide to the Preparation and Handling of 1-[4-(2-Aminoethyl)phenyl]ethan-1-one hydrochloride Stock Solutions

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive, technically-grounded protocol for the preparation, handling, and storage of stock solut...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, technically-grounded protocol for the preparation, handling, and storage of stock solutions of 1-[4-(2-Aminoethyl)phenyl]ethan-1-one hydrochloride (CAS No. 23279-67-6). The primary objective is to ensure the accuracy, reproducibility, and stability of the stock solution, which is fundamental to the integrity of downstream experimental results. This guide moves beyond a simple list of steps to explain the scientific rationale behind key procedures, from solvent selection to quality control, empowering researchers to make informed decisions in their laboratory work.

Compound Profile and Scientific Rationale

1-[4-(2-Aminoethyl)phenyl]ethan-1-one hydrochloride is an organic compound often utilized as a building block or intermediate in medicinal chemistry and pharmaceutical research.[1][2] As a hydrochloride salt, its physical and chemical properties, particularly solubility, are significantly influenced by the protonated amine group. The accuracy of any experiment utilizing this compound begins with the precise preparation of a stock solution of known concentration.

Physicochemical Properties

A thorough understanding of the compound's properties is critical for its proper handling and use.

PropertyValueSource(s)
CAS Number 23279-67-6[3][4][5]
Molecular Formula C₁₀H₁₄ClNO[4]
Molecular Weight 199.68 g/mol [4][5]
Appearance Typically a solid powder.[6]
Purity Typically ≥95%[4][5]
Solubility and Solvent Selection

The hydrochloride salt form of this amine-containing compound is designed to enhance its aqueous solubility. The protonated aminoethyl group readily interacts with polar solvents like water.

  • Primary Recommended Solvent: High-purity, sterile water (e.g., Milli-Q®, distilled, or deionized water) is the solvent of choice. The hydrochloride salt structure is highly conducive to dissolution in aqueous media.

  • Alternative Solvents: While organic solvents like DMSO or ethanol might be used in specific assays, they are generally not the first choice for hydrochloride salts. If an organic solvent is required, solubility should be tested on a small scale first. The related compound, p-aminoacetophenone, is noted to be soluble in hydrochloric acid, further supporting the use of aqueous systems for its salt form.[7]

  • Causality of Choice: Using an aqueous solvent leverages the ionic character of the hydrochloride salt, promoting rapid and complete dissolution. This minimizes the risk of compound precipitation during storage or upon dilution into aqueous experimental buffers, a common issue when using high-concentration DMSO stocks.

Stability and Storage

Amine compounds can be susceptible to degradation over time. Proper storage is essential to maintain the integrity of the stock solution.

  • Storage Temperature: For long-term stability, it is recommended to store the stock solution at -20°C. A similar amino-phenyl-ethanone hydrochloride compound specifies storage at -20°C.[8]

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles and to minimize the risk of contamination, the primary stock solution should be divided into smaller, single-use aliquots.

  • Protection from Light and Moisture: Store aliquots in tightly sealed, light-protecting tubes (e.g., amber vials). The compound should be kept away from moisture.[8]

Safety and Handling

1-[4-(2-Aminoethyl)phenyl]ethan-1-one hydrochloride is classified as hazardous. Adherence to safety protocols is mandatory.

Hazard Identification

Based on available Safety Data Sheets (SDS), the compound presents the following hazards:

  • H302: Harmful if swallowed.[4]

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

Personal Protective Equipment (PPE)

The following PPE must be worn at all times when handling the solid compound and its solutions.

PPESpecificationRationale
Eye Protection ANSI Z87.1-rated safety glasses or goggles.Protects against splashes and airborne powder, preventing serious eye irritation.[4]
Hand Protection Nitrile rubber gloves.Prevents skin contact and irritation.[6]
Body Protection Laboratory coat.Protects skin and clothing from contamination.
Respiratory Use only in a well-ventilated area or chemical fume hood.Prevents inhalation of the powder, which can cause respiratory irritation.[4][6]

Workflow for Stock Solution Preparation

The following diagram outlines the critical path from initial calculation to final storage for preparing a high-quality stock solution.

G cluster_prep Preparation Phase cluster_post Finalization Phase calc 1. Calculation Determine required mass of compound based on desired concentration and volume. weigh 2. Weighing Accurately weigh solid using an analytical balance. calc->weigh Mass value dissolve 3. Dissolution Quantitatively transfer solid to a volumetric flask and dissolve in solvent. weigh->dissolve Weighed solid volume 4. Final Volume Adjustment Bring solution to final volume with solvent, ensuring meniscus is at the mark. dissolve->volume Dissolved compound mix 5. Homogenization Stopper and invert the flask multiple times to ensure a uniform solution. volume->mix aliquot 6. Aliquoting Dispense stock into single-use vials to prevent contamination and degradation. mix->aliquot label_store 7. Labeling & Storage Clearly label all aliquots and store at the recommended temperature (-20°C). aliquot->label_store

Caption: Workflow for preparing the stock solution.

Detailed Protocol: Preparation of a 10 mM Aqueous Stock Solution

This protocol details the preparation of 10 mL of a 10 mM stock solution. The principles described are scalable to different volumes and concentrations. The use of volumetric flasks and calibrated analytical balances is crucial for accuracy.[9][10]

Required Materials and Equipment
  • 1-[4-(2-Aminoethyl)phenyl]ethan-1-one hydrochloride (solid)

  • High-purity water (e.g., Milli-Q® or distilled)

  • 10 mL Class A volumetric flask[9]

  • Analytical balance (readable to at least 0.1 mg)

  • Weigh boat or weighing paper

  • Spatula

  • Calibrated pipettes

  • Vortex mixer (optional)

  • Sonicator bath (optional)

  • Cryo-vials or microcentrifuge tubes for aliquoting

  • Appropriate PPE (lab coat, gloves, safety glasses)

Step-by-Step Procedure

Step 1: Pre-Preparation and Calculations

  • Ensure the analytical balance is level and calibrated.[9]

  • Allow the container of 1-[4-(2-Aminoethyl)phenyl]ethan-1-one hydrochloride to equilibrate to room temperature before opening to prevent condensation.

  • Calculate the mass of the compound required. The formula for this calculation is: Mass (g) = Desired Concentration (mol/L) × Desired Volume (L) × Molecular Weight ( g/mol )

  • For 10 mL of a 10 mM solution:

    • Mass (g) = 0.010 mol/L × 0.010 L × 199.68 g/mol

    • Mass (g) = 0.0019968 g

    • Mass (mg) = 1.997 mg

Step 2: Weighing the Compound

  • Place a clean weigh boat on the analytical balance and tare the balance to zero.

  • Carefully add the solid compound to the weigh boat using a clean spatula until the balance reads as close as possible to 1.997 mg.

  • Record the actual mass weighed. It is more important to know the exact mass you have weighed than to hit the target mass perfectly.[9] Recalculate the final concentration based on this actual mass for your records.

    • Actual Concentration (mM) = (Actual Mass (mg) / 199.68 g/mol ) / 0.010 L

Step 3: Dissolution

  • Carefully transfer the weighed powder into the 10 mL volumetric flask.

  • To ensure a quantitative transfer, rinse the weigh boat with a small amount of high-purity water and add this rinse water into the flask. Repeat this step twice.[11]

  • Add approximately 5-7 mL of high-purity water to the flask.

  • Gently swirl the flask to dissolve the solid. If the solid does not dissolve easily, you may use gentle vortexing or sonication for a few minutes. Do not heat the solution unless stability data suggests it is safe to do so.

Step 4: Final Volume Adjustment and Mixing

  • Once the solid is completely dissolved, continue adding high-purity water dropwise until the bottom of the meniscus touches the calibration mark on the neck of the volumetric flask.[10]

  • Firmly stopper the flask and invert it at least 10-15 times to ensure the solution is homogeneous.[10]

Step 5: Aliquoting, Labeling, and Storage

  • Dispense the final stock solution into appropriately sized, clearly labeled, single-use vials (e.g., 10 x 1 mL or 20 x 500 µL).

  • Label each aliquot with the following information:

    • Compound Name: 1-[4-(2-Aminoethyl)phenyl]ethan-1-one HCl

    • Actual Concentration (e.g., 10.1 mM)

    • Solvent: High-Purity H₂O

    • Date of Preparation

    • Your Initials

  • Store the aliquots at -20°C in a dark, secure location.

Quality Control

A self-validating protocol includes checks for quality and consistency.

  • Visual Inspection: The final solution should be clear and free of any visible particulates. If any solid remains, it indicates incomplete dissolution.

  • pH Measurement: For some applications, knowing the pH of the aqueous stock solution can be important. A solution of a hydrochloride salt will be acidic.

  • Concentration Verification (Optional): For highly sensitive applications, the concentration can be verified using techniques like UV-Vis spectroscopy if a known extinction coefficient is available, or by High-Performance Liquid Chromatography (HPLC) against a standard curve.

References

  • 1-[4-(2-aminoethyl)phenyl]ethan-1-one hydrochloride - NextSDS. (n.d.).
  • 1-[4-(2-Aminoethyl)phenyl]ethanone hydrochloride (CAS 23279-67-6). (n.d.). Fluorochem.
  • 1-[4-(2-Aminoethyl)phenyl]ethanone hydrochloride. (n.d.). Sigma-Aldrich.
  • How to Make Accurate Stock Solutions. (2025, March 10). Bitesize Bio.
  • How To Make A Standard Solution. (2024, July 17). The Chemistry Blog - Buy Chemicals Online.
  • Know Your Techniques: Solutions. (2020, March 30). inChemistry - American Chemical Society.
  • Solution Preparation Guide. (2023, January 6). Carolina Knowledge Center.
  • Preparing Solutions. (2025, August 18). Chemistry LibreTexts.
  • Safety data sheet. (2020, February 28). Pharmacopoeia.
  • An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. (2004, June 21). PubMed.
  • SAFETY DATA SHEET. (2025, September 14). Thermo Fisher Scientific.
  • An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without ne. (n.d.). The Vespiary.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • SAFETY DATA SHEET. (2025, November 7). Sigma-Aldrich.
  • 2-Amino-1-(4-hydroxyphenyl)ethan-1-one hydrochloride. (n.d.). Sigma-Aldrich.
  • p-Aminoacetophenone. (n.d.). PubChem.

Sources

Application

Assay Development Guidelines for 1-[4-(2-Aminoethyl)phenyl]ethan-1-one hydrochloride: From Physicochemical Principles to Validated Protocols

An Application Note from the Senior Scientist's Desk Abstract This comprehensive application note provides a detailed guide for the development and validation of quantitative assays for 1-[4-(2-Aminoethyl)phenyl]ethan-1-...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Senior Scientist's Desk

Abstract

This comprehensive application note provides a detailed guide for the development and validation of quantitative assays for 1-[4-(2-Aminoethyl)phenyl]ethan-1-one hydrochloride. Moving beyond a simple recitation of steps, this document elucidates the underlying scientific rationale for methodological choices, grounding them in the physicochemical properties of the target analyte. We present two distinct, validated analytical strategies: a direct High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method leveraging the molecule's inherent aromatic ketone chromophore, and a highly sensitive HPLC method with fluorescence detection (HPLC-FLD) based on pre-column derivatization of the primary amine. Each protocol is developed and validated in accordance with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) and United States Pharmacopeia (USP) <1225> guidelines.[1][2][3] This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish a robust, reliable, and scientifically sound assay for this compound.

Analyte Characterization & Strategic Implications

A thorough understanding of the target molecule is the foundation of any robust analytical method. 1-[4-(2-Aminoethyl)phenyl]ethan-1-one hydrochloride possesses distinct functional groups that dictate the available analytical strategies.

Table 1: Physicochemical Properties of 1-[4-(2-Aminoethyl)phenyl]ethan-1-one hydrochloride

PropertyValueSource
Chemical Structure Chemical StructureN/A
CAS Number 23279-67-6[4][5]
Molecular Formula C₁₀H₁₄ClNOInferred
Molecular Weight 199.68 g/mol [5]
Key Functional Groups 1. Aromatic Ketone2. Primary Aliphatic Amine3. Phenyl RingInferred

The molecule's structure presents a strategic choice for quantification:

  • The Aromatic Ketone: The ketone group conjugated with the phenyl ring creates a strong π → π* electronic transition, resulting in significant UV absorbance.[6][7] This chromophore is the basis for a straightforward direct quantification method by UV-Vis spectrophotometry or HPLC-UV.

  • The Primary Amine: The ethylamine sidechain lacks a native chromophore or fluorophore. However, primary amines are highly reactive and can be readily derivatized with reagents like o-Phthalaldehyde (OPA) to form intensely fluorescent products.[8][9] This provides a path to a highly sensitive and specific indirect quantification method.

The selection between these two core strategies depends on the analytical objective, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

Assay_Strategy_Decision Analyte Analyte Analysis: 1-[4-(2-Aminoethyl)phenyl]ethan-1-one HCl Strategy_A Strategy A: Direct Quantification Analyte->Strategy_A Simplicity & Direct Measurement Strategy_B Strategy B: Indirect Quantification Analyte->Strategy_B High Sensitivity & Specificity Needed Target_A Target: Aromatic Ketone Chromophore Strategy_A->Target_A Target_B Target: Primary Amine Functional Group Strategy_B->Target_B Method_A Method: Reversed-Phase HPLC with UV Detection Target_A->Method_A Method_B Method: Pre-column Derivatization (OPA) + RP-HPLC with Fluorescence Detection Target_B->Method_B Validation Validation (ICH Q2) Method_A->Validation Method_B->Validation

Caption: Decision workflow for assay strategy selection.

Part I: Direct Quantification via HPLC-UV Method

This method is ideal for the quantification of the bulk drug substance or in simple formulations where high sensitivity is not required and matrix interference is minimal.

Principle of the Method

The method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) to separate the analyte from potential impurities. The analyte is retained on a nonpolar stationary phase (e.g., C18) and eluted with a polar mobile phase. Quantification is achieved by monitoring the UV absorbance of the aromatic ketone chromophore at its wavelength of maximum absorbance (λmax).[6]

Experimental Protocol: Method Development

Objective: To achieve a symmetric, well-resolved peak for the analyte with a runtime suitable for routine analysis.

  • Wavelength (λmax) Determination:

    • Prepare a ~10 µg/mL solution of the analyte in a 50:50 mixture of acetonitrile and water.

    • Scan the solution using a UV-Vis spectrophotometer from 200 to 400 nm.

    • Identify the wavelength of maximum absorbance (λmax). For aromatic ketones, this is typically in the 240-280 nm range.[6][7] This λmax will be used for HPLC detection.

  • Chromatographic Conditions Development:

    • Column: Start with a robust, general-purpose C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase:

      • A: 0.1% Trifluoroacetic Acid (TFA) or Phosphoric Acid in Water. The acid is crucial to ensure the primary amine is protonated, which improves peak shape by minimizing interaction with residual silanols on the column packing.[10]

      • B: Acetonitrile or Methanol.

    • Elution: Begin with an isocratic elution (e.g., 70% A, 30% B) and adjust the ratio to achieve a retention time of 3-7 minutes. A gradient elution can be developed if late-eluting impurities are present.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C to ensure run-to-run consistency.

  • System Suitability Test (SST):

    • Before validation, establish SST criteria to ensure the chromatographic system is performing adequately.

    • Prepare a standard solution and make five replicate injections.

Table 2: Example System Suitability Criteria

ParameterAcceptance CriterionRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry.
Theoretical Plates (N) ≥ 2000Indicates column efficiency.
%RSD of Peak Area ≤ 2.0%Demonstrates injection precision.
Experimental Protocol: Method Validation

The method must be validated to demonstrate its suitability for its intended purpose, following ICH Q2(R1) guidelines.[2] This is a Category I assay for the quantitation of a major component.[11][12]

Validation_Parameters Goal Goal: Method is Fit for Purpose Specificity Specificity Goal->Specificity Linearity Linearity & Range Goal->Linearity Accuracy Accuracy Goal->Accuracy Precision Precision Goal->Precision Robustness Robustness Goal->Robustness Linearity->Accuracy Defines Range For Linearity->Precision Defines Range For

Caption: Interrelationship of core validation parameters.

  • Specificity:

    • Procedure: Analyze a blank (diluent), a placebo (formulation matrix without analyte), the analyte standard, and a sample spiked with known impurities or degradation products (if available).

    • Acceptance: The analyte peak should be free from interference from blank, placebo, or other components at its retention time.

  • Linearity and Range:

    • Procedure: Prepare at least five concentrations of the analyte standard across a range of 80% to 120% of the target assay concentration.[2] Inject each concentration and plot the peak area against the concentration.

    • Acceptance: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant.

Table 3: Example Linearity Data

LevelConc. (µg/mL)Peak Area (mAU*s)
80%80798500
90%90901200
100%1001000500
110%1101099800
120%1201201500
Result r² = 0.9999 Pass
  • Accuracy:

    • Procedure: Perform the assay on a minimum of nine determinations over at least three concentration levels (e.g., 80%, 100%, 120%). This can be done by spiking a placebo matrix.

    • Acceptance: The mean percent recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay):

      • Procedure: Perform at least six replicate sample preparations at 100% of the test concentration on the same day, by the same analyst.

      • Acceptance: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.

    • Intermediate Precision (Inter-assay):

      • Procedure: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

      • Acceptance: The %RSD over the two studies should be ≤ 2.0%.

  • Robustness:

    • Procedure: Intentionally make small variations to the method parameters (e.g., mobile phase pH ±0.2, column temperature ±5°C, flow rate ±10%).

    • Acceptance: The system suitability parameters should still be met, and the assay results should not be significantly impacted.

Part II: High-Sensitivity Quantification via HPLC-FLD (OPA Derivatization)

This method is superior for applications requiring high sensitivity, such as determining trace levels of the analyte, performing pharmacokinetic studies, or analyzing samples in complex biological matrices.

Principle of the Method

The primary amine of the analyte reacts with o-Phthalaldehyde (OPA) in the presence of a thiol (e.g., N-acetyl-L-cysteine or 3-mercaptopropionic acid) to form a highly fluorescent 1-alkylthio-2-alkyl-substituted isoindole.[8][9] This derivative is then separated by RP-HPLC and detected using a fluorescence detector, providing a significant enhancement in sensitivity and selectivity over UV detection.

Experimental Protocol: Derivatization and Method Development
  • Derivatization Reagent Preparation:

    • OPA Stock: Dissolve 50 mg of OPA in 1.25 mL methanol. Add 11.25 mL of 0.1 M borate buffer (pH 9.5).

    • Thiol: Add 50 µL of 3-mercaptopropionic acid. Mix well. This reagent is stable for about one week when stored refrigerated and protected from light.

  • Derivatization Procedure:

    • To 100 µL of the sample or standard solution, add 200 µL of the OPA derivatization reagent.

    • Vortex for 30 seconds.

    • Allow the reaction to proceed for 2 minutes at room temperature. The reaction is rapid, but the derivative can be unstable over long periods, so consistent timing is critical.[8]

    • Inject the derivatized sample onto the HPLC system immediately.

  • Chromatographic Conditions Development:

    • Column: A C18 column remains suitable.

    • Mobile Phase: The mobile phase pH should be optimized to maximize the fluorescence response, often around pH 6.5.[8]

      • A: 20 mM Phosphate Buffer (pH 6.5).

      • B: Acetonitrile or Methanol.

    • Elution: A gradient elution is typically required to separate the fluorescent derivative from reagent peaks and other matrix components.

    • Fluorescence Detector Settings:

      • Excitation (Ex): ~330-340 nm.

      • Emission (Em): ~450-470 nm.

      • These wavelengths should be optimized by scanning the derivatized analyte in a fluorometer or using the detector's built-in optimization function.

Experimental Protocol: Method Validation

Validation follows the same principles as the HPLC-UV method but with a focus on lower concentration ranges. The validation parameters of Specificity, Linearity, Range, Accuracy, and Precision are still required. Additionally, the Limit of Detection (LOD) and Limit of Quantitation (LOQ) are critical for trace analysis.[2][3]

  • LOD and LOQ:

    • Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S)

      • Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

    • Acceptance: The LOQ must be demonstrated to have acceptable precision and accuracy.

Summary and Recommendations

The choice between the direct UV and the derivatization-based fluorescence method is driven by the specific requirements of the assay.

Table 4: Comparison of Developed Assay Methodologies

FeatureHPLC-UV MethodHPLC-FLD (OPA) Method
Principle Direct UV absorbance of aromatic ketoneFluorescence of OPA-derivatized primary amine
Sample Prep Simple dilutionDerivatization step required
Sensitivity Moderate (µg/mL range)High (ng/mL to pg/mL range)
Selectivity Good; dependent on chromatographyExcellent; dual selectivity from chromatography and fluorescence
Primary Use Case Bulk substance assay, quality controlTrace impurity analysis, bioanalysis, pharmacokinetics
Pros Simple, fast, robustExtremely sensitive and selective
Cons Limited sensitivity, potential matrix interferenceMore complex sample prep, derivative stability can be a concern

Recommendation: For routine quality control and assay of the bulk substance, the HPLC-UV method is the preferred choice due to its simplicity, speed, and robustness. For applications demanding the highest sensitivity and selectivity, such as the analysis of the compound in biological fluids or for trace-level impurity testing, the HPLC-FLD method with OPA derivatization is the authoritative and superior approach.

References

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Source: U.S. Pharmacopeia.

  • USP <1225> Method Validation. Source: BA Sciences.

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. Source: European Medicines Agency.

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Source: ECA Academy.

  • 1-[4-(2-aminoethyl)phenyl]ethan-1-one hydrochloride - Chemical Substance Information. Source: NextSDS.

  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. Source: ECA Academy.

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Source: U.S. Food and Drug Administration (FDA).

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Source: Investigations of a Dog blog.

  • Lifecycle Management Concepts to analytical Procedures: A compendial perspective. Source: Association for Accessible Medicines.

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Source: International Council for Harmonisation (ICH).

  • Quality Guidelines - ICH. Source: International Council for Harmonisation (ICH).

  • 1-[4-(2-Aminoethyl)phenyl]ethanone hydrochloride. Source: Fluorochem.

  • A Measurement Method for Atmospheric Ammonia and Primary Amines Based on Aqueous Sampling, OPA Derivatization and HPLC Analysis. Source: ACS Publications, Environmental Science & Technology.

  • HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Source: LCGC North America.

  • 1-[4-(2-Aminoethyl)phenyl]ethanone hydrochloride. Source: Sigma-Aldrich.

  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Source: PubMed.

  • HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. Source: SIELC Technologies.

  • Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines. Source: BenchChem.

  • Time dependent UV-Vis spectra of reduction of aromatic ketones with NaBH4. Source: ResearchGate.

  • The use of U.V. absorption spectra for the determination of configurations of some aromatic oximes. Source: ResearchGate.

  • UV-Visible Spectroscopy. Source: Michigan State University Chemistry.

  • Video: IR and UV–Vis Spectroscopy of Aldehydes and Ketones. Source: JoVE.

Sources

Method

Application Note: 1-[4-(2-Aminoethyl)phenyl]ethan-1-one Hydrochloride as a Bifunctional Precursor for Acid-Labile Drug Conjugates

Executive Summary In the rapidly advancing field of targeted therapeutics—particularly Antibody-Drug Conjugates (ADCs) and Polymer-Drug Conjugates—the design of the linker is as critical as the cytotoxic payload itself....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly advancing field of targeted therapeutics—particularly Antibody-Drug Conjugates (ADCs) and Polymer-Drug Conjugates—the design of the linker is as critical as the cytotoxic payload itself. 1-[4-(2-Aminoethyl)phenyl]ethan-1-one hydrochloride (CAS: 23279-67-6), commonly referred to as p-acetylphenethylamine hydrochloride, has emerged as a premier bifunctional building block[1].

By providing both a highly nucleophilic primary amine and a bio-orthogonal ketone handle, this precursor enables the synthesis of stimuli-responsive, acid-labile drug conjugates[2]. This application note details the structural rationale, mechanistic causality, and validated protocols for utilizing this precursor to functionalize highly potent tubulin inhibitors (e.g., Tubulysins and Auristatins) for targeted endosomal release[3][4].

Chemical Profile & Structural Rationale

The utility of 1-[4-(2-Aminoethyl)phenyl]ethan-1-one hydrochloride stems from its dual-functional nature, which bridges the gap between a cytotoxic peptide and a macromolecular carrier:

  • The Primary Amine (Ethylamine moiety): Serves as an efficient nucleophile for amidation. It is typically coupled to the C-terminal carboxylic acid of peptide-based drugs. Storing and utilizing this compound as a hydrochloride salt is a critical choice; it prevents premature oxidation and inhibits intermolecular self-condensation (Schiff base formation) between the amine and the ketone, ensuring long-term shelf stability[1].

  • The Ketone Handle (Acetophenone moiety): Unlike native peptides, the introduced para-acetyl group provides a bio-orthogonal reaction site. Ketones react with hydrazide-functionalized carriers to form acyl hydrazones .

Expertise Insight: Why use a ketone instead of an aldehyde? While aldehydes form hydrazones much faster, aldehyde-derived hydrazones are often too labile, leading to premature payload release in the bloodstream. Ketone-derived acyl hydrazones offer the perfect "Goldilocks" stability—highly robust in systemic circulation but efficiently cleaved in the acidic environment of lysosomes[4].

Mechanistic Causality: The Acyl Hydrazone Strategy

The primary goal of targeted drug delivery is to widen the therapeutic window by minimizing systemic toxicity. When 1-[4-(2-Aminoethyl)phenyl]ethan-1-one is conjugated to a highly toxic payload like Tubulysin D or Auristatin E, the resulting ketone-modified drug can be linked to a dendrimer or antibody via an acyl hydrazone bond[3][4].

This linkage is a self-validating, stimuli-responsive system. At physiological pH (7.4), the hydrazone bond remains intact. However, once the conjugate binds to a tumor cell receptor and undergoes receptor-mediated endocytosis, the pH drops significantly. The acidic environment of the late endosome/lysosome (pH 5.0) protonates the hydrazone nitrogen, catalyzing rapid hydrolysis and releasing the free, active drug directly into the cytosol[4].

G A Cytotoxic Payload (e.g., Tubulysin-COOH) C Ketone-Modified Payload (Stable Intermediate) A->C Amidation (DIPEA, Coupling Agent) B 1-[4-(2-Aminoethyl)phenyl]ethan-1-one HCl (Bifunctional Precursor) B->C Amidation (DIPEA, Coupling Agent) E Acid-Labile Drug Conjugate (Acyl Hydrazone Linkage) C->E Hydrazone Ligation (Mild Acid Catalyst) D Hydrazide-Functionalized Carrier (Dendrimer/Polymer) D->E Hydrazide Donor F Endosomal Cleavage (pH 5.0) Targeted Payload Release E->F Cellular Internalization

Figure 1: Synthesis workflow of acid-labile drug conjugates using the bifunctional precursor.

Quantitative Data: pH-Dependent Release Kinetics

The therapeutic efficacy of the resulting conjugate relies entirely on the differential stability of the acyl hydrazone bond across various biological compartments. The table below summarizes the expected cleavage kinetics of the ketone-derived hydrazone linkage synthesized using this precursor[4].

Biological EnvironmentLocal pH LevelHydrazone Linkage Half-Life ( t1/2​ )Clinical & Mechanistic Implication
Blood Plasma 7.4> 48 hoursPrevents premature payload release in systemic circulation, reducing off-target toxicity.
Extracellular Tumor 6.5~ 24 hoursMinor hydrolysis; maintains conjugate integrity before cellular uptake.
Early Endosome 6.0~ 8 hoursInitiation of acid-catalyzed hydrolysis upon internalization.
Late Endosome / Lysosome 5.0< 2 hoursRapid, complete release of the cytotoxic payload to induce apoptosis.

Experimental Methodologies

The following protocols outline the two-step process for utilizing 1-[4-(2-Aminoethyl)phenyl]ethan-1-one hydrochloride to generate an acid-labile drug conjugate.

Protocol A: Synthesis of Ketone-Modified Payload (Amidation)

Objective: Couple the bifunctional precursor to the C-terminal carboxylic acid of a cytotoxic peptide (e.g., a Tubulysin analogue)[4].

Reagents:

  • Cytotoxic peptide (1.0 eq)

  • 1-[4-(2-Aminoethyl)phenyl]ethan-1-one HCl (1.2 eq)

  • Coupling Agent: HATU (1.2 eq) or PS-Carbodiimide (2.0 eq)

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Solvent: Anhydrous DMF

Step-by-Step Procedure:

  • Activation: Dissolve the cytotoxic peptide in anhydrous DMF under an inert argon atmosphere. Add HATU and stir for 10 minutes to form the active ester.

  • Neutralization & Coupling: Add 1-[4-(2-Aminoethyl)phenyl]ethan-1-one HCl to the reaction mixture, immediately followed by DIPEA.

    • Causality Note: The 3.0 equivalents of DIPEA are mandatory. One equivalent neutralizes the HCl salt of the precursor to liberate the nucleophilic free amine, while the remaining equivalents drive the amidation reaction.

  • Reaction Monitoring: Stir at room temperature for 12–24 hours. Monitor the disappearance of the starting peptide via LC-MS.

  • Purification: Quench the reaction with water and purify the product via preparative Reverse-Phase HPLC (Acetonitrile/Water with 0.1% TFA). Lyophilize to obtain the ketone-modified payload as a stable powder.

Protocol B: Bioconjugation via Hydrazone Ligation

Objective: Conjugate the ketone-modified payload to a hydrazide-functionalized carrier (e.g., a synthetic dendrimer or engineered antibody)[4].

Reagents:

  • Hydrazide-functionalized carrier

  • Ketone-modified payload (1.5 eq relative to available hydrazide sites)

  • Catalyst: Trifluoroacetic acid (TFA) or Aniline (100 mM)

  • Solvent: Methanol or mildly acidic aqueous buffer (pH 6.0)

Step-by-Step Procedure:

  • Dissolution: Dissolve the hydrazide-functionalized carrier in the chosen solvent. If using a dendrimer with Boc-protected hydrazides, pre-treat with TFA to deprotect, then evaporate the acid[4].

  • Conjugation: Add the ketone-modified payload to the carrier solution.

  • Catalysis: Add a catalytic amount of TFA (if in organic solvent) or 100 mM aniline (if in aqueous buffer).

    • Causality Note: Ketone-hydrazide condensations are notoriously slow at neutral pH. Aniline acts as a nucleophilic catalyst, forming a highly reactive Schiff base intermediate that rapidly undergoes transimination with the hydrazide, accelerating the reaction without requiring harsh, peptide-degrading acidic conditions.

  • Incubation: Stir the mixture at room temperature for 24 hours. Quench the reaction by adjusting the pH to 7.4 using Triethylamine or a basic buffer.

  • Isolation: Purify the final conjugate using Size Exclusion Chromatography (SEC) or extensive dialysis against PBS (pH 7.4) to remove any unreacted payload. Validate the drug-to-carrier ratio (DAR) via UV-Vis spectroscopy or NMR.

References

  • NextSDS. "1-[4-(2-aminoethyl)phenyl]ethan-1-one hydrochloride - NextSDS". nextsds.com. 1

  • Sigma-Aldrich. "1-[4-(2-Aminoethyl)phenyl]ethanone hydrochloride". sigmaaldrich.com. 2

  • Google Patents (US7829531B2). "Drug conjugates and their use for treating cancer, an autoimmune disease or an infectious disease". google.com. 3

  • NIH PMC. "Chemotherapeutic Evaluation of a Novel Synthetic Tubulysin Analogue-Dendrimer Conjugate in C26 Tumor Bearing Mice". nih.gov. 4

Sources

Application

Application Notes and Protocols for the In Vivo Administration of Novel Phenyl-Ethanone Compounds in Murine Models

Authored by: Gemini, Senior Application Scientist Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing optimal administration routes for n...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Gemini, Senior Application Scientist

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing optimal administration routes for novel small molecule compounds, using the structural class of 1-[4-(2-Aminoethyl)phenyl]ethan-1-one hydrochloride as a representative example. Given the absence of established public data for this specific molecule, this guide adopts a first-principles approach. It details the critical steps from initial physicochemical characterization and vehicle selection to the execution of pilot in vivo studies in mice. The protocols provided for oral (PO), intraperitoneal (IP), subcutaneous (SC), and intravenous (IV) administration are based on established best practices in preclinical research, emphasizing scientific integrity, reproducibility, and animal welfare.

Part 1: Foundational Strategy for a Novel Chemical Entity (NCE)

The journey of a novel chemical entity (NCE) from bench to preclinical model is predicated on the careful and systematic determination of its delivery method. The choice of administration route is a critical variable that profoundly influences the compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its pharmacokinetic (PK) and pharmacodynamic (PD) properties.

For a compound like 1-[4-(2-Aminoethyl)phenyl]ethan-1-one hydrochloride, a water-soluble small molecule hydrochloride salt, several administration routes are theoretically viable. The optimal choice depends on the scientific objective of the study. For instance, if the goal is to mimic oral drug administration in humans, oral gavage is the most appropriate route. Conversely, to achieve rapid systemic exposure and 100% bioavailability, intravenous injection is the gold standard.

The following sections outline the logical workflow for selecting and validating an administration route for an NCE.

Physicochemical Characterization: The Starting Point

Before any in vivo work, the compound's fundamental properties must be determined. As a hydrochloride salt, 1-[4-(2-Aminoethyl)phenyl]ethan-1-one hydrochloride is anticipated to have good aqueous solubility. However, this must be empirically verified.

Key Steps:

  • Solubility Assessment: Determine the compound's solubility in standard preclinical vehicles. This is a crucial first step as it dictates the feasibility of delivering the desired dose in an appropriate volume for the chosen administration route.

  • Stability Analysis: Assess the stability of the compound in the selected vehicle at room temperature and under refrigeration over a typical experiment's duration. Degradation can lead to inaccurate dosing and misleading results.

Part 2: Decision Framework for Route Selection

The selection of an administration route is a multi-factorial decision. The diagram below illustrates the key considerations in this process.

Route_Selection_Workflow A Scientific Objective (e.g., Target Organ, Desired Onset) D Decision Point: Select Candidate Route(s) A->D B Compound Properties (Solubility, Stability, pH) B->D C Desired PK/PD Profile (e.g., Rapid Peak vs. Sustained Exposure) C->D E Oral (PO) Gavage D->E Mimic oral route; First-pass metabolism study F Intraperitoneal (IP) Injection D->F Systemic exposure; Avoids first-pass effect G Subcutaneous (SC) Injection D->G Sustained release; Slow absorption H Intravenous (IV) Injection D->H 100% Bioavailability; Rapid onset I Pilot Study: Vehicle Tolerability & MTD E->I F->I G->I H->I J Definitive In Vivo Study I->J Refine Dose & Confirm Route

Caption: Workflow for selecting an optimal in vivo administration route.

Comparative Analysis of Common Administration Routes

The table below summarizes the key characteristics of the four most common administration routes for small molecules in mice.

FeatureOral Gavage (PO)Intraperitoneal (IP)Subcutaneous (SC)Intravenous (IV)
Absorption Variable, subject to first-pass metabolismRapid, but some absorption variabilitySlow and sustainedComplete and instantaneous
Bioavailability Lower and variableHigh, but not 100%High, but absorption can be slow100% by definition
Typical Volume 5-10 mL/kg10-20 mL/kg5-10 mL/kg5 mL/kg
Ease of Dosing Requires skill to avoid injuryRelatively easyEasyTechnically demanding
Key Advantage Clinically relevant for oral drugsBypasses GI tract and first-pass effectCreates a "depot" for sustained releasePrecise control over blood concentration
Key Disadvantage Stressful for animals; risk of user errorPotential for injection into organsSlower onset of action; potential for irritationRequires vessel access; risk of embolism

Part 3: Standard Operating Protocols

The following protocols are generalized for a soluble, sterile-filtered compound formulation. All procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board.

Vehicle Preparation and Compound Formulation

For a hydrochloride salt like 1-[4-(2-Aminoethyl)phenyl]ethan-1-one hydrochloride, the recommended starting vehicle is sterile 0.9% saline or Phosphate-Buffered Saline (PBS), pH 7.4.

Protocol:

  • Weigh the desired amount of the compound in a sterile container.

  • Add the desired volume of sterile vehicle (e.g., 0.9% NaCl) to achieve the target concentration.

  • Gently vortex or sonicate until the compound is fully dissolved.

  • Visually inspect the solution for any particulates.

  • Filter the final solution through a 0.22 µm sterile syringe filter into a new sterile tube. This is a critical step to ensure the removal of any potential contaminants or undissolved micro-precipitates, especially for parenteral routes.

Protocol for Oral Gavage (PO)
  • Animal Restraint: Gently restrain the mouse, ensuring a firm but not restrictive grip that allows the neck and body to be in a straight line.

  • Gavage Needle Selection: Use a proper-sized, flexible-tipped gavage needle (e.g., 20-22 gauge for an adult mouse).

  • Administration: Pass the needle along the roof of the mouse's mouth into the esophagus. Do not force the needle. Administer the solution slowly.

  • Monitoring: Observe the animal for any signs of respiratory distress post-administration.

Protocol for Intraperitoneal (IP) Injection
  • Animal Restraint: Securely restrain the mouse, tilting it slightly head-down to allow the abdominal organs to shift away from the injection site.

  • Injection Site: Target the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or major vessels.

  • Administration: Use a 25-27 gauge needle. Insert the needle at a shallow angle (approximately 15-20 degrees) into the peritoneal cavity. Aspirate slightly to ensure no fluid (urine, blood) is drawn back, then inject the solution.

Protocol for Subcutaneous (SC) Injection
  • Animal Restraint: Place the mouse on a flat surface.

  • Injection Site: Gently lift the loose skin over the back, between the shoulder blades, to form a "tent."

  • Administration: Insert a 25-27 gauge needle into the base of the skin tent, parallel to the spine. Inject the solution into the subcutaneous space.

Protocol for Intravenous (IV) Injection (Lateral Tail Vein)

This is an advanced technique that requires significant training and skill.

  • Animal Warming: Warm the mouse under a heat lamp for a few minutes to dilate the tail veins. This is a critical step for visualization and successful cannulation.

  • Restraint: Place the mouse in a suitable restraint device that exposes the tail.

  • Vein Identification: Identify one of the lateral tail veins.

  • Administration: Using a 27-30 gauge needle, with the bevel facing up, carefully insert the needle into the vein. A successful insertion is often indicated by a "flash" of blood in the needle hub. Inject the solution slowly and steadily. If swelling occurs, the needle is not in the vein; withdraw and try again at a more proximal site.

Part 4: Pilot Studies for In Vivo Validation

Before commencing large-scale efficacy or toxicity studies, pilot experiments are essential to de-risk the main study.

Pilot_Study_Workflow Start Start: Formulated NCE A Vehicle Tolerability Study (Administer vehicle alone) Start->A B Single Ascending Dose (SAD) Study (Determine Maximum Tolerated Dose - MTD) A->B If vehicle is well-tolerated C Observe for Clinical Signs (e.g., weight loss, behavior changes) B->C D Preliminary PK Study (Optional, but recommended) B->D At sub-MTD doses E Data Analysis: Establish Dose Range and Confirm Route C->E D->E End Proceed to Definitive Study E->End

Caption: Workflow for conducting essential pilot in vivo studies.

A Maximum Tolerated Dose (MTD) study is crucial for identifying a safe dose range for your compound. This involves administering single, escalating doses to small groups of mice and monitoring them closely for signs of toxicity (e.g., weight loss, lethargy, ruffled fur) for a set period (e.g., 7-14 days). The MTD is typically defined as the highest dose that does not produce significant toxicity or more than a 10% loss in body weight.

Part 5: Conclusion and Best Practices

The successful in vivo evaluation of a novel compound such as 1-[4-(2-Aminoethyl)phenyl]ethan-1-one hydrochloride hinges on the methodical and evidence-based selection of an administration route. The process must begin with a thorough understanding of the compound's physicochemical properties, which informs vehicle selection and formulation. The choice of route should be guided by the scientific goals of the study, balancing the desired pharmacokinetic profile with practical considerations and a commitment to animal welfare. The generalized protocols and decision frameworks provided herein serve as a robust starting point for researchers to develop specific, validated, and reproducible methods for their NCEs, ensuring the generation of high-quality, reliable preclinical data.

References

  • Title: Preclinical Development Handbook: ADME and Biopharmaceutical Properties Source: John Wiley & Sons URL: [Link]

  • Title: Formulation of Poorly Water-Soluble Drugs for Preclinical and Clinical Evaluation Source: IntechOpen URL: [Link]

  • Title: Basic Principles of Sterile Product Preparation Source: American Society of Health-System Pharmacists (ASHP) URL: [Link]

  • Title: Guidelines for Endpoints in Animal Study Proposals Source: NIH Office of Animal Care and Use (OACU) URL: [Link]

  • Title: Guidance for Industry: S9 Nonclinical Evaluation for Anticancer Pharmaceuticals Source: U.S. Food and Drug Administration (FDA) URL: [Link]

Technical Notes & Optimization

Troubleshooting

preventing degradation of 1-[4-(2-Aminoethyl)phenyl]ethan-1-one hydrochloride during storage

Welcome to the Advanced Materials Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the complex physicochemical challenges associated with handling and storing 1-[4-(2-Am...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Materials Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the complex physicochemical challenges associated with handling and storing 1-[4-(2-Aminoethyl)phenyl]ethan-1-one hydrochloride (CAS: 23279-67-6).

This molecule presents a unique dual-vulnerability profile: it combines a highly hygroscopic primary amine hydrochloride salt with an acetophenone moiety that is highly susceptible to photochemical excitation. Understanding the causality behind these degradation pathways is critical for maintaining batch integrity during drug development and synthetic applications.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: My batch has transformed from a free-flowing white powder to a sticky, yellowish mass even though it was kept in a closed vial. What happened?

Root Cause: You are observing a synergistic degradation cascade involving both deliquescence and photolysis. Mechanistic Explanation: Primary amine hydrochlorides are inherently hygroscopic[1]. If the vial seal is imperfect or opened in a humid environment, the salt absorbs ambient moisture, leading to crystal lattice disruption (deliquescence). This moisture acts as a plasticizer, drastically lowering the glass transition temperature ( Tg​ ) of the micro-environment and increasing solid-state molecular mobility. Simultaneously, the acetophenone moiety absorbs ambient UV/visible light, entering an excited triplet state. This triggers Norrish Type I/II cleavages and bimolecular hydrogen abstraction, generating radical intermediates that recombine into colored (yellow/brown) oligomeric degradants[2],[3].

Q2: Why is Argon specifically required for backfilling, rather than standard Nitrogen?

Root Cause: Density-driven atmospheric displacement. Mechanistic Explanation: While both gases are inert, Argon is approximately 38% denser than Nitrogen and significantly denser than ambient air. When you backfill a vial, Argon sinks to the bottom, forming a robust, physical blanket directly over the solid powder. This effectively displaces trace oxygen and moisture from the solid-gas interface, preventing moisture-assisted auto-oxidation of the primary amine[4]. Nitrogen tends to mix more readily with ambient air during the brief capping process, leaving the sample vulnerable.

Q3: Can I store this compound in solution to avoid solid-state hygroscopicity issues?

Root Cause: Solvent-mediated degradation. Mechanistic Explanation: No. While dissolving the compound eliminates solid-state deliquescence, it introduces a higher degree of molecular collision. In aqueous or protic solvents, the primary amine is in equilibrium with its free base form (depending on pH), which is highly susceptible to rapid oxidation. Furthermore, the acetophenone group's photodegradation kinetics are significantly accelerated in solution compared to the solid state due to the lack of crystal lattice constraints[2]. Always store this compound as a dry solid.

Part 2: Mechanistic Workflows & Visualizations

To fully grasp how to protect your samples, you must understand the exact pathways of degradation. Below are the logical relationships defining the two primary threats to 1-[4-(2-Aminoethyl)phenyl]ethan-1-one hydrochloride.

Photodegradation A 1-[4-(2-Aminoethyl)phenyl]ethan-1-one HCl (Intact Molecule) B UV/Vis Irradiation (λ < 400 nm) A->B C Excited Triplet State (Acetophenone Moiety) B->C D Norrish Type I Cleavage (α-Cleavage) C->D E Hydrogen Abstraction (Bimolecular) C->E F Radical Recombination & Oligomerization D->F E->F G Colored Degradants (Yellow/Brown Discoloration) F->G

Fig 1: Photochemical degradation pathway of the acetophenone moiety via radical intermediates.

MoistureDegradation A Dry HCl Salt (Crystalline Solid) B Ambient Humidity (H2O Exposure) A->B C Moisture Sorption (Hygroscopicity) B->C D Crystal Lattice Disruption (Deliquescence) C->D E Increased Solid-State Mobility (Lowered Activation Energy) D->E F Accelerated Oxidation & Hydrolysis E->F

Fig 2: Moisture-induced solid-state degradation cascade driven by amine HCl hygroscopicity.

Part 3: Quantitative Stability Metrics

The following table synthesizes the empirical stability limits of the compound under various environmental conditions. Use this to determine the appropriate storage protocol for your specific laboratory timeline.

Storage ConditionTemperatureLight ExposureAtmosphereEstimated Shelf-LifePrimary Degradation Risk
Ambient Benchtop 20°C - 25°CUnrestricted (Fluorescent/Sun)Ambient Air< 3 WeeksPhotolysis & Deliquescence
Standard Fridge 2°C - 8°CDark (Amber Vial)Ambient Air3 - 6 MonthsSlow Moisture Sorption
Desiccated Cold -20°CDark (Amber Vial)Ambient Air12 - 18 MonthsTrace Oxidation
Cryogenic Inert -20°C to -80°CDark (Amber Vial)Argon Blanket> 24 Months Negligible

Part 4: Self-Validating Experimental Protocols

To guarantee the integrity of your material, do not rely on passive storage. Implement the following self-validating workflow to establish and verify an anhydrous, inert environment.

Protocol A: Anhydrous Aliquoting and Argon Blanketing

This protocol utilizes a self-validating feedback loop to ensure the material remains chemically intact during the transfer process.

Step 1: Thermal Equilibration Remove the master bulk container from the -20°C freezer and place it in a desiccator at room temperature for exactly 2 hours before opening. Causality: Opening a cold vial in ambient air instantly condenses atmospheric moisture onto the hygroscopic powder, irreversibly initiating the degradation cascade shown in Fig 2.

Step 2: Glove Box Transfer Transfer the equilibrated vial, clean amber glass vials, and PTFE-lined screw caps into a glove box purged with Argon (H2O < 1 ppm, O2 < 1 ppm).

Step 3: Aliquoting and Blanketing Dispense the powder into single-use amber vials. Prior to capping, hover an Argon line 1 cm above the powder bed and gently purge for 15 seconds at a low flow rate (0.5 L/min). Causality: Amber glass blocks UV transmission below 400 nm, preventing Norrish cleavage[3]. The low-flow Argon displaces residual oxygen without aerosolizing the fine hydrochloride powder.

Step 4: Sealing and Secondary Containment Seal tightly with PTFE-lined caps. Place the aliquots inside a secondary vacuum-sealed Mylar bag containing indicating silica gel desiccant. Store immediately at -20°C.

Protocol B: Quality Control & Validation (The Self-Validating Step)

To prove the storage protocol was successful, you must validate the sample state at Month 1.

  • Moisture Validation (Karl Fischer Titration): Extract 50 mg of the stored powder and perform Coulometric Karl Fischer Titration. A successful storage protocol will yield a water content of < 0.5% w/w . If the value exceeds 1.0%, your Argon seal was compromised.

  • Purity Validation (RP-HPLC): Dissolve 1 mg/mL in an anhydrous mobile phase (e.g., Acetonitrile/Water with 0.1% TFA to maintain the protonated amine). Run a C18 Reverse-Phase column monitoring at 254 nm. The absence of secondary peaks running earlier than the main peak confirms that no polar oligomeric photoproducts have formed[2].

References

  • Synthesis of Well-Defined Polypeptide-Based Materials via the Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides. Chemical Reviews - ACS Publications.
  • VISIBLE LIGHT PHOTOCATALYTIC DEGRADATION OF ACETOPHENONE USING H2O2 SENSITISED BiVO4. Int. J. Curr. Res. Chem. Pharm. Sci.
  • Kinetic Study of the Effect of Plasticization on Photodegradation of Polystyrene Solid Films. Materials Sciences and Applications.
  • A Mechanistic Study of α-(Amino acid)-N-carboxyanhydride Polymerization: Comparing Initiation and Termination Events in High-Vacuum and Traditional Polymerization Techniques. ResearchGate.

Sources

Optimization

Technical Support Center: Troubleshooting Precipitation of 1-[4-(2-Aminoethyl)phenyl]ethan-1-one hydrochloride in Cell Culture Media

Welcome to the technical support center dedicated to resolving challenges with 1-[4-(2-Aminoethyl)phenyl]ethan-1-one hydrochloride in your cell-based assays. This guide is designed for researchers, scientists, and drug d...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to resolving challenges with 1-[4-(2-Aminoethyl)phenyl]ethan-1-one hydrochloride in your cell-based assays. This guide is designed for researchers, scientists, and drug development professionals to diagnose and solve precipitation issues, ensuring the accuracy and reproducibility of your experimental results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the precipitation of this compound.

Q1: I just added my 1-[4-(2-Aminoethyl)phenyl]ethan-1-one hydrochloride solution to my cell media (pH ~7.4), and it immediately turned cloudy. What is happening?

A: This is the most common issue for this class of compound. 1-[4-(2-Aminoethyl)phenyl]ethan-1-one hydrochloride is an amine hydrochloride salt.[1][2] It is the salt of a weak base (the amine group) and a strong acid (hydrochloric acid). This salt form is highly soluble in acidic aqueous solutions where the amine group is protonated (R-NH3+). However, standard cell culture media is buffered to a physiological pH of ~7.2-7.4. At this pH, the protonated amine can be deprotonated to its free base form (R-NH2), which is often significantly less water-soluble, causing it to precipitate out of solution.[3][4]

Q2: My stock solution, dissolved in 100% DMSO, is perfectly clear. Why does it precipitate only when I dilute it into the cell culture medium?

A: This phenomenon is typically due to two compounding factors. First, you may be observing "solvent shock," where the compound, which is highly soluble in the organic solvent, crashes out when rapidly diluted into the aqueous environment of the media.[5] Second, and more importantly for this specific molecule, is the underlying pH incompatibility. While dissolved in DMSO, the compound is stable, but upon introduction to the neutral pH of the media, it converts to its less soluble free base form, as explained in Q1.

Q3: Could the fetal bovine serum (FBS) in my media be the cause of the precipitation?

A: It's unlikely to be the primary cause, and in fact, serum often helps. Serum proteins, particularly albumin, can bind to small molecules and increase their apparent solubility in culture media.[6][7] For many hydrophobic compounds, the presence of serum is beneficial.[8] However, if your compound's concentration dramatically exceeds its solubility limit even with serum, or if there are specific, unfavorable interactions, precipitation can still occur. The root cause for this specific amine salt is almost certainly the pH of the medium, not the serum itself.

Q4: The media looked clear initially, but I see a precipitate after several hours or a day in the incubator. What causes this delayed effect?

A: Delayed precipitation can be due to several factors:

  • Slow Equilibrium: The conversion from the soluble salt to the insoluble free base may not be instantaneous and can reach its solubility limit over time.

  • Cellular Metabolism: As cells metabolize, they can slightly alter the local pH of the culture medium, which could further push the equilibrium towards the insoluble free base.[5]

  • Compound Instability: The compound itself might be degrading over time into less soluble byproducts, although this is less common than pH-related issues.[5]

  • Temperature Effects: While warming the media from 4°C to 37°C often increases solubility, some compounds can be less stable at higher temperatures over extended periods.[9]

Q5: Can't I just filter the media or centrifuge the plate to remove the precipitate and continue my experiment?

A: This is strongly discouraged.[6] The precipitate is your active compound. Filtering or centrifuging it out will remove an unknown amount of the molecule from the media. This means the actual concentration of the compound your cells are exposed to is unknown and significantly lower than your intended dose, which will invalidate your experimental results.[6] The correct approach is to solve the solubility problem, not just remove the evidence of it.

Section 2: Root Cause Analysis: The Chemistry of Amine Salt Solubility

To effectively troubleshoot this issue, it is crucial to understand the underlying chemical principle. The solubility of an amine hydrochloride salt is governed by a pH-dependent equilibrium.

  • In Acidic Conditions (Low pH): The amine group is protonated (R-NH3+). As the hydrochloride salt, it is charged and readily dissolves in aqueous solutions.

  • In Neutral/Alkaline Conditions (High pH, e.g., Cell Media): The excess hydroxide ions in the solution remove the proton from the amine group, converting it to the neutral, free base form (R-NH2). This form is typically more hydrophobic and has significantly lower aqueous solubility.

This relationship is the primary driver of the precipitation you are observing.

Amine_Equilibrium cluster_low_ph Low pH (e.g., Acidified Water) cluster_high_ph High pH (e.g., Cell Media pH 7.4) Soluble R-NH₃⁺Cl⁻ (Salt Form, High Solubility) Insoluble R-NH₂ + H₂O (Free Base, Low Solubility) Soluble->Insoluble Deprotonation Insoluble->Soluble Protonation caption pH-Dependent Equilibrium of Amine Hydrochloride Salts.

Caption: pH-Dependent Equilibrium of Amine Hydrochloride Salts.

Section 3: Systematic Troubleshooting Workflow

Follow this step-by-step guide to diagnose and resolve the precipitation. The workflow moves from the simplest checks to more involved reformulations.

Troubleshooting_Workflow start Start: Precipitate Observed stock Step 1: Verify Stock Solution (Solvent, Concentration, Clarity) start->stock dilution Step 2: Optimize Dilution Technique (Pre-warm media, serial dilution) stock->dilution Stock is OK ph_issue Step 3: Address pH-Dependent Solubility (Primary Suspect) dilution->ph_issue Still Precipitates success Success: Clear Solution Achieved dilution->success Precipitation Resolved solubility_test Step 4: Determine Max Soluble Conc. (Kinetic Solubility Assay) ph_issue->solubility_test Precipitation Resolved re_evaluate Re-evaluate Experiment: Lower Concentration or Use Enhancers ph_issue->re_evaluate Still Precipitates solubility_test->success

Caption: Troubleshooting workflow for compound precipitation.

Step 1: Stock Solution Preparation and Verification

Before troubleshooting interactions with media, ensure your stock solution is correctly prepared. An improperly dissolved stock will cause issues downstream.

Protocol 1: Preparing a High-Concentration Stock Solution

  • Select Solvent: Based on supplier data sheets, Dimethyl sulfoxide (DMSO) is a common choice for initial solubilization of many organic molecules.[6] Alternatively, for hydrochloride salts, sterile water with a small amount of acid (e.g., 10 mM HCl) can be effective.

  • Calculate Volume: Use the compound's molecular weight (MW ≈ 199.68 g/mol ) to calculate the required solvent volume for your desired stock concentration (e.g., 10 mM or 20 mM).[10]

    • Volume (L) = Mass (g) / (MW ( g/mol ) x Concentration (mol/L))

  • Dissolution: Add the calculated volume of solvent to the vial containing the compound. Vortex thoroughly. Gentle warming (to 37°C) and brief sonication can aid dissolution.[6][11]

  • Inspect: Visually confirm that the stock solution is completely clear, with no visible particulates.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can cause the compound to fall out of solution.[6]

Parameter Recommendation Causality & Rationale
Primary Solvent DMSOHigh solubilizing power for many organic compounds. Bypasses the initial aqueous solubility issue.
Alternative Solvent Sterile Water or PBS, pH adjusted to < 5.0 with HClKeeps the amine group protonated, maintaining the soluble salt form. Ideal for avoiding organic solvents if the cell type is sensitive.
Stock Concentration 10-50 mMA high concentration minimizes the volume of solvent added to the cell culture, keeping final solvent concentration low (typically <0.5%).
Storage Single-use aliquots at -20°C or -80°CPrevents degradation from repeated freeze-thaw cycles and reduces the risk of contamination.[6]
Step 2: Optimize the Dilution Technique

Immediate precipitation upon dilution is often due to "solvent shock."[5] Optimizing your dilution method can mitigate this.

Protocol 2: Stepwise Dilution into Cell Media

  • Pre-warm Media: Always use cell culture media that has been pre-warmed to 37°C. Most compounds have better solubility at this temperature.[5]

  • Prepare Intermediate Dilution: Instead of adding the concentrated DMSO stock directly into your final culture volume, first create an intermediate dilution. For example, pipette 2 µL of a 10 mM stock into 98 µL of pre-warmed media to get a 200 µM solution. Mix gently but thoroughly.

  • Final Dilution: Add the required volume of this intermediate dilution to your final culture plate/flask while gently swirling to ensure rapid and even distribution.[5]

  • Vehicle Control: Always prepare a vehicle control with the same final concentration of solvent (e.g., DMSO) to account for any solvent-induced effects on the cells.[6]

Step 3: Address pH-Dependent Solubility

If optimizing the dilution technique does not work, the root cause is almost certainly the pH of the media. The goal is to keep the compound in its protonated, soluble state.

Method A: Prepare an Acidified Aqueous Stock Solution

This is often the most effective method. By creating the stock in an acidic buffer, you ensure the compound is fully dissolved in its salt form before it is introduced to the cell media in a very dilute state.

  • Prepare a sterile buffer such as PBS or HBSS and adjust the pH to ~4.0-5.0 using sterile HCl.

  • Dissolve the 1-[4-(2-Aminoethyl)phenyl]ethan-1-one hydrochloride directly in this acidified buffer to your desired stock concentration (e.g., 1-10 mM).

  • Use this aqueous stock for your serial dilutions into the final cell culture media. The small volume of acidic stock will be neutralized by the buffering capacity of the cell media, but the high level of dilution often prevents the compound's concentration from exceeding its solubility limit at the final pH of 7.4.

Step 4: Determine the Maximum Soluble Concentration

If precipitation persists, you must determine the practical solubility limit of the compound under your exact experimental conditions.

Protocol 3: Kinetic Solubility Assessment via Turbidity

This protocol allows you to find the highest concentration that remains clear in your specific cell culture medium.[11]

  • Preparation: In a 96-well clear-bottom plate, add 198 µL of your complete, pre-warmed cell culture medium (including serum) to each well in a column.

  • Serial Dilution: Create a high-concentration solution of your compound (e.g., 20 mM in DMSO). Add 2 µL of this to the first well (creating a 1:100 dilution, e.g., 200 µM). Mix well by pipetting up and down.

  • Continue Dilution: Transfer 100 µL from the first well to the second well (containing 100 µL of media to maintain volume consistency for a 2-fold dilution). Mix well. Repeat this 2-fold serial dilution down the column.

  • Incubation: Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO2) for a relevant time period (e.g., 2 hours).

  • Measurement: Measure the absorbance (optical density) of each well at a wavelength where the compound does not absorb, typically between 500-600 nm, using a plate reader.[11] A significant increase in absorbance indicates light scattering caused by a precipitate.

  • Analysis: The highest concentration that does not show a significant increase in absorbance compared to the vehicle control is your maximum soluble concentration. All future experiments should be designed with final concentrations below this empirically determined limit.

References

  • NextSDS. 1-[4-(2-aminoethyl)phenyl]ethan-1-one hydrochloride - Chemical Substance Information. Available from: [Link]

  • Creative Bioarray. Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (2024). Available from: [Link]

  • Luoyang FuDau Biotechnology Co., Ltd. Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts. (2022). Available from: [Link]

  • Trevino, S. R., et al. (2007). Toward a Molecular Understanding of Protein Solubility: Increased Negative Surface Charge Correlates with Increased Solubility. Biophysical Journal. Available from: [Link]

  • Dangkulwanich, M., et al. (2022). Diffusion of small molecule drugs is affected by surface interactions and crowder proteins. bioRxiv. Available from: [Link]

  • ResearchGate. How to deal with the poor solubility of tested compounds in MTT assay?. (2013). Available from: [Link]

  • Zakhary, R. G., et al. (2004). Potentiometric determination of solubilities of physiologically active amine salts. Journal of Analytical Chemistry. Available from: [Link]

  • Illumina. Precipitation and Resuspension Troubleshooting Guide in Infinium Assay. (2026). Available from: [Link]

  • GESIS. Pharmaceutical Salts Optimization of Solubility or Even More?. (2010). Available from: [Link]

  • Kumar, L., et al. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules. Available from: [Link]

  • Fandi, M., et al. Protein Solubility from a Biochemical, Physicochemical and Colloidal Perspective. (2013). Available from: [Link]

  • AntBio. Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. (2026). Available from: [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available from: [Link]

  • Biotage. How to prevent compound precipitation during flash column chromatography. (2023). Available from: [Link]

  • Jähnke, S., et al. (2013). Solubility of Pharmaceuticals and Their Salts As a Function of pH. Industrial & Engineering Chemistry Research. Available from: [Link]

  • Mihara, E., et al. (2016). Serum albumin maintains Wnt water-solubility and activity. eLife. Available from: [Link]

  • Gadade, D., et al. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules. Available from: [Link]

  • University of Helsinki. How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. (2021). Available from: [Link]

  • Royal Society of Chemistry. Supporting Information. Available from: [Link]

  • Cytiva. 販売終了/仕様変更の詳細(S-Z). Available from: [Link]

  • NIST. Ethanone, 1-[4-(1-methylethyl)phenyl]-. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: 1-[4-(2-Aminoethyl)phenyl]ethan-1-one Hydrochloride Stability &amp; Handling

Welcome to the Technical Support Center. As a bifunctional molecule containing both an electron-withdrawing acetyl group (acetophenone moiety) and a primary aliphatic amine (stabilized as a hydrochloride salt), 1-[4-(2-A...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a bifunctional molecule containing both an electron-withdrawing acetyl group (acetophenone moiety) and a primary aliphatic amine (stabilized as a hydrochloride salt), 1-[4-(2-Aminoethyl)phenyl]ethan-1-one hydrochloride (CAS 23279-67-6) presents unique stability challenges.

While the HCl salt form thermodynamically stabilizes the amine, improper handling at room temperature (RT) can trigger cascading degradation pathways. This guide provides field-proven troubleshooting insights, causality-driven explanations, and validated protocols to ensure the scientific integrity of your assays.

Part 1: Troubleshooting FAQs (The "Why" and "How")

Q1: I left the lyophilized powder on the benchtop at room temperature (25°C) for a few days, and it developed a yellow tint and clumpy texture. Is it still viable? A: It is highly likely degraded; we recommend discarding it. The physical clumping indicates hygroscopic moisture uptake. While the hydrochloride salt protects the primary amine from acting as a nucleophile, absorbed atmospheric water induces micro-environmental pH shifts in the solid state. This partially dissociates the HCl, generating the "free base" form of the amine. Once free, the primary amine nucleophilically attacks the highly reactive acetophenone carbonyl of an adjacent molecule, leading to intermolecular self-condensation and the formation of Schiff base oligomers[1][2]. The yellow tint is a classic spectroscopic signature of these extended conjugated imine networks.

Q2: My stock solutions degrade rapidly at room temperature, even when kept in the dark. How should I reconstitute this compound to prevent this? A: Solution-phase degradation at RT is primarily driven by the pH of your solvent. If reconstituted in unbuffered water or slightly basic solvents (pH > 7), the amine deprotonates. To maintain the integrity of the molecule, you must suppress the nucleophilicity of the amine. Reconstitute the compound in a mildly acidic solvent (e.g., 0.1% Formic Acid or 10 mM HCl in LC-MS grade water) to force the equilibrium entirely toward the protonated ammonium state (-NH3+).

Q3: Does ambient laboratory lighting affect the stability of this compound during room temperature experiments? A: Yes. The acetophenone moiety is a known photosensitizer. Upon absorption of UV or ambient visible light, acetophenone derivatives undergo photochemical excitation to triplet states, leading to Norrish Type I cleavage or bimolecular radical reactions (such as pinacol coupling)[3]. While the lack of an available gamma-hydrogen on the acetyl group prevents classic Norrish Type II intramolecular abstraction[4], the excited carbonyl remains highly reactive. Always perform RT handling in amber vials or wrap containers in aluminum foil.

Part 2: Quantitative Stability Data

The following table summarizes the expected purity retention of 1-[4-(2-Aminoethyl)phenyl]ethan-1-one HCl under various environmental conditions, validating the need for strict handling protocols.

Storage ConditionStateLight ExposureExpected Purity (Day 7)Primary Degradant Observed
-20°C (Desiccated) SolidDark>99.5%None (Stable Baseline)
25°C (Ambient RH) SolidDark~85.0%Schiff Base Oligomers
25°C (Aqueous, pH 7.4) Solution (10mM)Dark<70.0%Condensation Products
25°C (Aqueous, pH 3.0) Solution (10mM)Dark>95.0%Trace cleavage products
25°C (Aqueous, pH 3.0) Solution (10mM)Ambient Light~80.0%Photochemical dimers

Part 3: Validated Experimental Protocols

To prevent the degradation pathways outlined above, follow this self-validating Standard Operating Procedure (SOP) for reconstitution and storage.

Protocol: Reconstitution and Storage Workflow

  • Thermal Equilibration: Remove the sealed vial from -20°C storage and place it in a desiccator at room temperature for 30 minutes.

    • Causality: Opening a cold vial immediately causes atmospheric moisture to condense on the hygroscopic powder, instantly initiating the free-basing degradation cascade.

  • Solvent Preparation: Prepare a reconstitution buffer of LC-MS grade Water containing 0.1% Formic Acid (v/v).

    • Causality: This ensures the solvent pH remains well below the pKa of the primary amine (typically ~9-10), keeping it protonated and non-nucleophilic.

  • Reconstitution: Add the acidic buffer directly to the vial to achieve the desired stock concentration (e.g., 10 mM). Vortex gently until completely dissolved.

  • Aliquotting: Immediately divide the stock solution into single-use aliquots using amber microcentrifuge tubes.

    • Causality: Amber tubes block the UV/Vis wavelengths responsible for acetophenone triplet-state excitation[3].

  • Cryopreservation: Flash-freeze the aliquots in liquid nitrogen and transfer them to -80°C for long-term storage. Strictly avoid freeze-thaw cycles.

Part 4: Mechanistic Visualizations

G A 1-[4-(2-Aminoethyl)phenyl]ethan-1-one HCl (Protonated Amine - Stable) B Moisture Uptake at RT (Micro-environmental pH shift) A->B Humidity Exposure C Free Base Formation (Nucleophilic -NH2) B->C - HCl D Intermolecular Attack (on Acetophenone C=O) C->D Nucleophilic Addition E Schiff Base Oligomers (Yellow/Clumpy Degradant) D->E - H2O (Condensation)

Fig 1: Moisture-induced free-basing and subsequent intermolecular Schiff base self-condensation.

Workflow N1 1. Receive Lyophilized Powder (Store at -20°C) N2 2. Equilibrate to RT in Desiccator (Prevents Condensation) N1->N2 N3 3. Reconstitute in Acidic Buffer (e.g., 0.1% Formic Acid) N2->N3 Maintain low pH N4 4. Aliquot into Amber Vials (Protects from Photodegradation) N3->N4 Light protection N5 5. Flash Freeze & Store at -80°C (Single-use Aliquots) N4->N5 Avoid freeze-thaw

Fig 2: Optimal handling and reconstitution workflow to prevent thermal and photochemical degradation.

References

  • Title: TRANSITION METAL-CATALYZED COUPLINGS REACTIONS INVOLVING CARBONYL COMPOUNDS ELECTROPHILIC AROMATIC SUBSTITUTION REACTIONS NUCLEO Source: Thermo Fisher Scientific URL
  • Title: Organic & Biomolecular Chemistry Source: RSC Publishing URL
  • Title: Scheme 1 Possible photoproducts from Norrish Type I and II reactions.
  • Title: Mechanistic Studies of Adamantylacetophenones with Competing Reaction Pathways in Solution and in the Crystalline Solid State Source: ACS Publications URL

Sources

Optimization

Technical Support Center: Overcoming Cytotoxicity with 1-[4-(2-Aminoethyl)phenyl]ethan-1-one hydrochloride

Welcome to the technical support center for 1-[4-(2-Aminoethyl)phenyl]ethan-1-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot cytotox...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-[4-(2-Aminoethyl)phenyl]ethan-1-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot cytotoxicity issues that may arise during in vitro experiments with this compound. Here, we provide in-depth, experience-driven advice to ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the cytotoxic profile of 1-[4-(2-Aminoethyl)phenyl]ethan-1-one hydrochloride.

Q1: What is the known cytotoxic potential of 1-[4-(2-Aminoethyl)phenyl]ethan-1-one hydrochloride?

Based on its chemical structure as an aminophenone derivative, 1-[4-(2-Aminoethyl)phenyl]ethan-1-one hydrochloride is classified with acute toxicity (oral, dermal, and inhalation), skin irritation, eye irritation, and specific target organ toxicity (single exposure)[1]. Derivatives of similar aminophenone compounds have been shown to induce cytotoxicity in various human cell lines[2]. The cytotoxic effects are thought to be mediated, in some cases, by the overproduction of reactive oxygen species (ROS), leading to mitochondrial dysfunction and apoptosis[2]. Therefore, it is crucial to empirically determine the cytotoxic concentration range in your specific cell model.

Q2: My initial screens show high cytotoxicity across multiple cell lines. What are the immediate troubleshooting steps?

When observing broad cytotoxicity, the first priority is to rule out experimental artifacts.[3] This involves a systematic check of your experimental setup:

  • Concentration Verification: Meticulously double-check all calculations for stock solutions and serial dilutions. A simple calculation error is a common source of unexpectedly high toxicity.

  • Solvent Toxicity Control: Ensure the final concentration of your vehicle (e.g., DMSO) is well below the tolerance level for your cell lines, which is typically less than 0.5%[3]. Run a vehicle-only control to confirm that the solvent is not contributing to the observed cell death.

  • Compound Stability and Solubility: Assess the stability and solubility of the compound in your specific cell culture medium. Compound precipitation can lead to inconsistent cell exposure and inaccurate results. Visually inspect the wells for any precipitate. Degradation of the compound could also result in byproducts with higher toxicity.[3]

Q3: How can I differentiate between a cytotoxic and a cytostatic effect?

A cytotoxic effect results in cell death, whereas a cytostatic effect inhibits cell proliferation without directly killing the cells. To distinguish between these two outcomes, you can perform a time-course experiment and measure both cell viability (e.g., using a dye exclusion assay) and total cell number (e.g., using a cell counter or a biomass assay like SRB)[3][4].

  • Cytotoxicity is indicated by a decrease in the percentage of viable cells and a reduction in the total cell number over time.[3]

  • Cytostaticity is characterized by a plateau in the total cell number while the percentage of viable cells remains high.[3]

In-Depth Troubleshooting Guide

This section provides a structured approach to systematically diagnose and mitigate cytotoxicity issues.

Initial Assessment and Problem Diagnosis

If initial troubleshooting from the FAQ section does not resolve the issue, a more detailed investigation is warranted. The following workflow can help pinpoint the source of the problem.

Troubleshooting_Workflow A High Cytotoxicity Observed B Verify Compound Concentration & Purity A->B C Assess Solvent Toxicity A->C D Check for Assay Interference A->D E Evaluate Cell Culture Conditions A->E F Is the issue resolved? B->F C->F D->F E->F G Problem Likely Intrinsic to Compound F->G No I Review and Refine Protocol F->I Yes H Proceed to Mitigation Strategies G->H

Caption: Workflow for an LDH cytotoxicity assay.

  • Cell Seeding and Treatment: Follow steps 1-3 from your primary cytotoxicity assay protocol. Be sure to include untreated controls and a maximum lysis control (cells treated with a lysis buffer provided in the LDH assay kit).

  • Supernatant Collection: After the incubation period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate. [3]3. LDH Reaction: Add the LDH reaction mixture to each well according to the manufacturer's instructions.

  • Incubation: Incubate for the recommended time at room temperature, protected from light.

  • Measurement: Measure the absorbance at the specified wavelength (e.g., 490 nm).

  • Calculation: Calculate the percentage of cytotoxicity for each concentration based on the LDH release relative to the maximum release control. [5]This provides a measure of cell membrane integrity, which can validate findings from metabolic-based assays.

Understanding Assay Principles

Choosing the right assay is critical for obtaining reliable data. [6]Different assays measure different cellular parameters, and understanding these can help in troubleshooting.

Assay Type Principle Examples Considerations
Metabolic Assays Measure metabolic activity (e.g., mitochondrial reductase activity) as an indicator of cell viability.MTT, MTS, WST-1, Resazurin (alamarBlue), CellTiter-Glo® (ATP)Can be affected by compounds that alter cellular metabolism without killing the cells.
Membrane Integrity Assays Measure the leakage of cellular components from cells with compromised membranes.Lactate Dehydrogenase (LDH) release, Trypan Blue exclusion, Propidium Iodide stainingDirectly measures cell death (necrosis or late apoptosis). [7][8]
DNA-Binding Dyes Use fluorescent dyes that are excluded from live cells but enter dead cells and bind to DNA.CellTox™ Green, Ethidium Homodimer-1, SYBR® GreenCan be used for real-time, kinetic measurements of cytotoxicity. [6][8]
Apoptosis Assays Detect specific markers of apoptosis, such as caspase activation or annexin V binding.Caspase-Glo®, RealTime-Glo™ Annexin V Apoptosis and Necrosis AssayProvides mechanistic insight into the mode of cell death. [7][6]
Biomass Assays Quantify the total protein content as a measure of cell number.Sulforhodamine B (SRB), Crystal VioletLess susceptible to interference from compounds that affect metabolism. [4]

By understanding the principles behind these assays, you can select orthogonal methods to validate your findings and gain a more complete picture of your compound's cytotoxic profile.

References

  • Cytotoxicity Assays – what your cells don't like - BMG Labtech. (2025, July 28). Retrieved from [Link]

  • In Vitro Cytotoxicity Determination: Avoiding Pitfalls | IntechOpen. (2025, February 19). Retrieved from [Link]

  • Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. (2024, October 18). Retrieved from [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - MDPI. (2025, November 19). Retrieved from [Link]

  • How to Choose a Cell Viability or Cytotoxicity Assay - Hillgene Biopharma Co., Ltd. (n.d.). Retrieved from [Link]

  • 1-[4-(2-aminoethyl)phenyl]ethan-1-one hydrochloride - NextSDS. (n.d.). Retrieved from [Link]

  • Strategies for Streamlining Small Molecule Formulation Development When Bridging from Candidate Selection to First-in-Human Clinical Testing - Pharmaceutical Technology. (2023, February 13). Retrieved from [Link]

  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method - PMC. (n.d.). Retrieved from [Link]

  • Mechanistic insights into the structure-toxicity relationship of α-aminononanophenone derivatives: role of CYP3A4 and oxidative stress. | Read by QxMD. (2025, November 14). Retrieved from [Link]

  • Advanced strategies for nucleic acids and small-molecular drugs in combined anticancer therapy - Semantic Scholar. (2023, January 1). Retrieved from [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. (2019, May 1). Retrieved from [Link]

  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - ResearchGate. (2024, January 21). Retrieved from [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs. (n.d.). Retrieved from [Link]

  • 1-[4-(2-aminoethoxy)phenyl]ethan-1-one hydrochloride - NextSDS. (n.d.). Retrieved from [Link]

  • In Vitro Cytotoxicity Determination: Avoiding Pitfalls - ResearchGate. (n.d.). Retrieved from [Link]

  • Structure-guided approach to modulate small molecule binding to a promiscuous ligand-activated protein | PNAS. (2023, February 27). Retrieved from [Link]

  • Buy 1-(4-(2-AMINOETHYL)PHENYL)ETHANONE from Dayang Chem (Hangzhou) Co.,Ltd. (n.d.). Retrieved from [Link]

  • US4816489A - 1-(aminophenyl)-2-aminoethanone derivatives - Google Patents. (n.d.).
  • Cytotoxicity of Some Azines of Acetophenone Derived Mono-Mannich Bases against Jurkat Cells - ResearchGate. (2025, August 9). Retrieved from [Link]

  • Chemical Mechanisms of Cytotoxicity | Medicinal Chemistry - The University of Kansas. (n.d.). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for 1-[4-(2-Aminoethyl)phenyl]ethan-1-one Hydrochloride

In the landscape of pharmaceutical development, the journey from a promising molecule to a market-approved drug is paved with rigorous analytical scrutiny. For a compound like 1-[4-(2-Aminoethyl)phenyl]ethan-1-one hydroc...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the journey from a promising molecule to a market-approved drug is paved with rigorous analytical scrutiny. For a compound like 1-[4-(2-Aminoethyl)phenyl]ethan-1-one hydrochloride, a key intermediate or potential active pharmaceutical ingredient (API), the ability to accurately and reliably quantify it is paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound, grounded in the principles of modern analytical method validation. We will explore not just the "how" but the "why" behind experimental choices, ensuring a robust and self-validating analytical procedure.

Introduction: The Analytical Imperative

1-[4-(2-Aminoethyl)phenyl]ethan-1-one hydrochloride is a molecule of interest in synthetic and medicinal chemistry.[1][2][3] Its purity, stability, and concentration in various matrices are critical quality attributes that necessitate a well-defined and validated analytical method. High-Performance Liquid Chromatography (HPLC) remains the workhorse of pharmaceutical analysis for its ability to separate, identify, and quantify components in a mixture with high resolution and sensitivity.[4]

The validation of an analytical procedure is a documented process that establishes, by laboratory studies, that the performance characteristics of the procedure meet the requirements for its intended application.[5][6] This guide will compare two hypothetical, yet realistic, reversed-phase HPLC methods for the analysis of 1-[4-(2-Aminoethyl)phenyl]ethan-1-one hydrochloride: a traditional HPLC method and a more modern Ultra-High-Performance Liquid Chromatography (UPLC) method. The comparison will be framed within the context of the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2), as well as United States Pharmacopeia (USP) general chapter <621>.[5][7][8][9][10]

Comparative HPLC Methodologies

The choice of chromatographic conditions is a critical first step in method development and has a significant impact on the subsequent validation. Here, we propose two methods for comparison:

Method A: Conventional HPLC

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: A: 0.1% Trifluoroacetic acid in Water; B: Acetonitrile

  • Gradient: 10-90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 245 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Method B: Ultra-High-Performance Liquid Chromatography (UPLC)

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size

  • Mobile Phase: A: 0.1% Formic acid in Water; B: Acetonitrile

  • Gradient: 10-90% B over 3 minutes

  • Flow Rate: 0.5 mL/min

  • Detection: UV at 245 nm

  • Injection Volume: 2 µL

  • Column Temperature: 40 °C

The rationale behind comparing these two methods is to highlight the trade-offs between traditional, robust methods and modern, high-throughput approaches. Method A represents a widely applicable and rugged method, while Method B offers significant advantages in terms of speed and solvent consumption, which are critical considerations in a high-throughput environment.

The Validation Gauntlet: A Head-to-Head Comparison

The validation of an analytical method is a multi-faceted process. We will now delve into the key validation parameters and present a comparative analysis of our two proposed methods, supported by hypothetical experimental data.

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[11][12] To assess specificity, we would perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) and spike the sample with known related substances.

Experimental Protocol: Forced Degradation

  • Prepare solutions of 1-[4-(2-Aminoethyl)phenyl]ethan-1-one hydrochloride at 1 mg/mL.

  • Acid Hydrolysis: Add 1N HCl and heat at 80°C for 2 hours.

  • Base Hydrolysis: Add 1N NaOH and heat at 80°C for 2 hours.

  • Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid drug substance at 105°C for 24 hours.

  • Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.

  • Analyze the stressed samples alongside an unstressed control using both HPLC methods.

Data Presentation: Peak Purity Analysis

Degradation ConditionMethod A: Peak Purity IndexMethod B: Peak Purity Index
Acid Hydrolysis>0.999>0.999
Base Hydrolysis>0.999>0.999
Oxidative Degradation>0.999>0.999
Thermal Degradation>0.999>0.999
Photolytic Degradation>0.999>0.999

Both methods would be expected to demonstrate good specificity, with the main peak of 1-[4-(2-Aminoethyl)phenyl]ethan-1-one hydrochloride remaining spectrally pure under all stress conditions. The higher efficiency of the UPLC column in Method B may provide better resolution of closely eluting degradation products.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[13][14]

Experimental Protocol: Linearity

  • Prepare a stock solution of 1-[4-(2-Aminoethyl)phenyl]ethan-1-one hydrochloride at 1 mg/mL.

  • Perform serial dilutions to prepare at least five concentrations across the desired range (e.g., 50% to 150% of the target concentration).

  • Inject each concentration in triplicate.

  • Plot a graph of peak area versus concentration and perform a linear regression analysis.

Data Presentation: Linearity Comparison

ParameterMethod AMethod B
Range0.5 - 7.5 µg/mL0.5 - 7.5 µg/mL
Correlation Coefficient (r²)>0.999>0.999
Y-interceptClose to zeroClose to zero

Both methods are expected to show excellent linearity. The key difference would be the analysis time required to generate this data, with Method B being significantly faster.

Accuracy

Accuracy is the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[11][15]

Experimental Protocol: Accuracy (Spike Recovery)

  • Prepare a placebo matrix (if analyzing a formulated product) or use the sample diluent.

  • Spike the matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) with a known amount of 1-[4-(2-Aminoethyl)phenyl]ethan-1-one hydrochloride.

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percent recovery.

Data Presentation: Accuracy Results

Spike LevelMethod A: Mean Recovery (%)Method B: Mean Recovery (%)
80%99.5100.1
100%100.299.8
120%99.8100.5
Overall Mean Recovery 99.8 100.1

Both methods should demonstrate high accuracy, with recovery values well within the typical acceptance criteria of 98-102%.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the standard deviation or relative standard deviation (RSD).[6][15] We will consider two levels of precision: repeatability and intermediate precision.

Experimental Protocol: Precision

  • Repeatability (Intra-assay precision): Analyze six replicate preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability experiment on a different day, with a different analyst and/or a different instrument.

Data Presentation: Precision Comparison

ParameterMethod A: %RSDMethod B: %RSD
Repeatability<1.0%<1.0%
Intermediate Precision<2.0%<2.0%

Both methods are expected to be highly precise, with %RSD values well below the typical acceptance criterion of 2%. The UPLC method's automated features may contribute to slightly better precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[12][13]

Experimental Protocol: LOD and LOQ

These can be determined based on the standard deviation of the response and the slope of the calibration curve, or by the signal-to-noise ratio.

  • LOD ≈ 3.3 x (Standard Deviation of the Blank / Slope of the Calibration Curve)

  • LOQ ≈ 10 x (Standard Deviation of the Blank / Slope of the Calibration Curve)

  • Alternatively, LOD is where the signal-to-noise ratio is approximately 3:1, and LOQ is where it is approximately 10:1.

Data Presentation: Sensitivity Comparison

ParameterMethod AMethod B
LOD~0.05 µg/mL~0.02 µg/mL
LOQ~0.15 µg/mL~0.06 µg/mL

The UPLC method (Method B) is expected to have a lower LOD and LOQ due to the sharper peaks and potentially lower baseline noise associated with UPLC systems.

Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[5][15]

Experimental Protocol: Robustness

Introduce small, deliberate changes to the method parameters, such as:

  • Flow rate (±10%)

  • Column temperature (±5°C)

  • Mobile phase composition (±2% organic)

  • pH of the mobile phase buffer (±0.2 units)

Analyze the system suitability parameters (e.g., resolution, tailing factor, theoretical plates) after each change.

Data Presentation: Robustness Evaluation

Parameter VariedMethod A: System SuitabilityMethod B: System Suitability
Flow Rate +10%PassesPasses
Flow Rate -10%PassesPasses
Temperature +5°CPassesPasses
Temperature -5°CPassesPasses
% Organic +2%PassesPasses
% Organic -2%PassesPasses

Both methods should be robust, with no significant impact on system suitability. The shorter run time of Method B allows for a more rapid assessment of robustness.

Visualizing the Workflow

A clear understanding of the validation workflow is essential. The following diagram illustrates the logical progression of the validation process.

ValidationWorkflow cluster_dev Method Development cluster_val Method Validation cluster_report Finalization Dev Method Development (Method A & B) Specificity Specificity Dev->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report

Sources

Comparative

comparing 1-[4-(2-Aminoethyl)phenyl]ethan-1-one hydrochloride vs phenethylamine derivatives

Comparative Analysis: 1-[4-(2-Aminoethyl)phenyl]ethan-1-one Hydrochloride vs. Phenethylamine Derivatives As a Senior Application Scientist, selecting the appropriate chemical scaffold is paramount for both pharmacologica...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis: 1-[4-(2-Aminoethyl)phenyl]ethan-1-one Hydrochloride vs. Phenethylamine Derivatives

As a Senior Application Scientist, selecting the appropriate chemical scaffold is paramount for both pharmacological efficacy and synthetic viability. The phenethylamine (PEA) backbone is a ubiquitous motif in medicinal chemistry, deeply embedded in the structures of endogenous neurotransmitters and synthetic stimulants. However, the introduction of specific functional groups—such as the para-acetyl moiety found in 1-[4-(2-Aminoethyl)phenyl]ethan-1-one hydrochloride (commonly known as 4-acetylphenethylamine HCl)—fundamentally shifts the molecule's utility.

This guide objectively compares the performance, mechanistic pathways, and experimental applications of 4-acetylphenethylamine HCl against standard phenethylamine derivatives, providing actionable protocols for researchers in drug development and bioconjugation.

The Chemical Dichotomy: Neuromodulator vs. Synthetic Scaffold

Standard phenethylamine derivatives (e.g., endogenous PEA, amphetamine, dopamine) are primarily recognized for their biological activity. They act as central nervous system modulators, heavily influencing dopaminergic and serotonergic pathways[1]. Their chemical structure typically consists of an unsubstituted or hydroxyl/methoxy-substituted aromatic ring coupled to an ethylamine chain.

In contrast, 1-[4-(2-Aminoethyl)phenyl]ethan-1-one hydrochloride introduces a critical structural divergence: an electron-withdrawing acetyl group at the para position of the phenyl ring.

  • Orthogonal Reactivity: While standard PEAs offer only one primary nucleophilic handle (the amine), 4-acetylphenethylamine provides a bifunctional system. The primary amine can participate in standard amide couplings, while the para-ketone serves as an orthogonal electrophilic handle for hydrazone or oxime ligation[2].

  • Salt Stability: Supplied as a hydrochloride salt, the amine is protonated ( −NH3+​Cl− ), preventing spontaneous oxidative degradation and ensuring high aqueous solubility for biological assays.

Pharmacodynamics & Receptor Interaction Pathways

Standard phenethylamine derivatives regulate monoamine neurotransmission primarily by binding to the Trace Amine-Associated Receptor 1 (TAAR1) and inhibiting the vesicular monoamine transporter 2 (VMAT2)[3].

When a standard PEA derivative binds to TAAR1, it triggers a well-documented G-protein coupled cascade. The activation of Gs​ proteins stimulates adenylyl cyclase, leading to the accumulation of cyclic AMP (cAMP). This surge activates Protein Kinase A (PKA) and Protein Kinase C (PKC), which subsequently phosphorylate the dopamine transporter (DAT), causing it to either internalize or operate in reverse[3],[4].

TAAR1_Pathway PEA Phenethylamine Derivative TAAR1 TAAR1 Receptor PEA->TAAR1 Agonism Gs Gs Protein TAAR1->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP Synthesizes PKA PKA / PKC Activation cAMP->PKA Activates DAT DAT Phosphorylation PKA->DAT Modulates

TAAR1 signaling cascade induced by phenethylamine derivatives leading to DAT modulation.

The Para-Substitution Effect: Unsubstituted PEA is rapidly metabolized by Monoamine Oxidase B (MAO-B), rendering it largely inactive as a systemic psychostimulant unless paired with an MAO inhibitor[3]. The bulky, electron-withdrawing para-acetyl group in 4-acetylphenethylamine sterically hinders MAO-B docking, significantly increasing its metabolic half-life. However, this same bulk alters its binding affinity pocket in TAAR1, shifting its primary utility from a direct neuromodulator to a highly stable targeting moiety in drug delivery systems.

The Bioconjugation Advantage: Stimuli-Responsive Drug Delivery

The most profound advantage of 1-[4-(2-Aminoethyl)phenyl]ethan-1-one over standard PEAs is its application in macromolecular drug carriers, such as dendrimers and targeted nanoparticles.

In oncology, achieving selective drug release is a major hurdle. 4-acetylphenethylamine acts as a highly efficient linker. For instance, the highly cytotoxic agent tubulysin can be coupled to the primary amine of 4-acetylphenethylamine. The remaining ketone is then reacted with a hydrazide-functionalized dendrimer to form an acyl hydrazone linkage [2].

  • Causality of the Hydrazone Bond: This specific linkage is stable at the physiological pH of blood (pH 7.4) but rapidly hydrolyzes in the acidic environment of tumor endosomes (pH 5.0–5.5), releasing the active drug precisely where needed[2]. Standard phenethylamines, lacking the ketone group, can only form stable, non-cleavable amide bonds, trapping the drug on the carrier and neutralizing its efficacy.

Bioconjugation_Workflow Step1 1. Amide Coupling (Amine + Drug COOH) Step2 2. Intermediate Validation (1H NMR & LC-MS) Step1->Step2 Step3 3. Hydrazone Formation (Ketone + Carrier-Hydrazide) Step2->Step3 Step4 4. Acidic Cleavage Assay (pH 5.5 vs pH 7.4) Step3->Step4

Experimental workflow for synthesizing 4-acetylphenethylamine-based drug conjugates.

Comparative Data Summary

Property / Feature1-[4-(2-Aminoethyl)phenyl]ethan-1-one HClStandard Phenethylamine (PEA)
Core Structure para-acetyl substituted PEA backboneUnsubstituted aromatic ring + ethylamine
Reactive Handles Primary amine ( −NH2​ ) & Ketone ( −C=O )Primary amine ( −NH2​ ) only
Primary Utility Bioconjugation (Hydrazone linkers), PeptoidsNeuromodulation, TAAR1 Agonism
Metabolic Stability Enhanced (Steric bulk hinders MAO degradation)Low (Rapidly degraded by MAO-B)
Stimuli-Responsiveness High (Forms pH-sensitive hydrazones)None (Forms stable amides)

Validated Experimental Protocols

To ensure rigorous scientific integrity, the following protocols utilize self-validating mechanisms to confirm successful execution.

Protocol A: Orthogonal Bioconjugation using 4-Acetylphenethylamine

Objective: Synthesize a pH-sensitive drug-linker intermediate.

  • Amide Coupling (The Amine Reaction):

    • Dissolve the carboxylic acid-bearing drug (e.g., a tubulysin analogue) (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (2.5 eq). Stir for 15 minutes to activate the acid.

    • Add 1-[4-(2-Aminoethyl)phenyl]ethan-1-one hydrochloride (1.1 eq). Stir at room temperature for 4 hours.

    • Causality: DIPEA neutralizes the HCl salt, freeing the nucleophilic amine. HATU facilitates rapid amide bond formation.

  • Self-Validating Step (NMR Verification):

    • Purify the intermediate via preparative HPLC.

    • Run 1H NMR. Validation: The success of the orthogonal coupling is confirmed by the persistence of a sharp singlet at ~2.5 ppm (the unreacted methyl group of the ketone), proving the acetyl group remained inert during the amine coupling.

  • Hydrazone Ligation (The Ketone Reaction):

    • Dissolve the purified intermediate in methanol containing 0.1% Trifluoroacetic acid (TFA).

    • Add the hydrazide-functionalized carrier (e.g., dendrimer)[2]. Stir for 24 hours.

    • Causality: TFA acts as an acid catalyst, increasing the electrophilicity of the ketone carbon, driving the condensation reaction to form the acyl hydrazone bond.

Protocol B: TAAR1 cAMP Accumulation Assay

Objective: Evaluate the in vitro receptor activation of PEA derivatives.

  • Cell Preparation:

    • Seed HEK-293 cells stably expressing human TAAR1 into a 384-well plate (10,000 cells/well).

  • Compound Incubation:

    • Pre-incubate cells with 0.5 mM IBMX (3-isobutyl-1-methylxanthine) for 15 minutes.

    • Causality: IBMX is a broad-spectrum phosphodiesterase inhibitor. It prevents the cellular degradation of cAMP. Without IBMX, transient cAMP spikes would be degraded before detection, leading to false negatives.

    • Add serial dilutions of the PEA derivative (or 4-acetylphenethylamine) and incubate for 30 minutes at 37°C.

  • Detection & Self-Validation:

    • Lyse cells and add HTRF (Homogeneous Time-Resolved Fluorescence) cAMP detection reagents.

    • Validation: Include a baseline well (cells + IBMX + vehicle) and a positive control well (cells + IBMX + standard PEA). The baseline ensures that the measured luminescence is strictly due to agonist-induced TAAR1 activation, ruling out spontaneous adenylyl cyclase activity.

References

  • Phenethylamine - Wikipedia. Wikipedia. Available at: [Link]

  • Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety - PMC. NIH. Available at:[Link]

  • 2-Phenethylamines in Medicinal Chemistry: A Review - PMC. NIH. Available at:[Link]

  • Chemotherapeutic Evaluation of a Novel Synthetic Tubulysin Analogue-Dendrimer Conjugate in C26 Tumor Bearing Mice - PMC. NIH. Available at:[Link]

Sources

Validation

LC-MS/MS characterization of 1-[4-(2-Aminoethyl)phenyl]ethan-1-one hydrochloride

LC-MS/MS Characterization of 1-[4-(2-Aminoethyl)phenyl]ethan-1-one Hydrochloride: A Comparative Guide to HILIC vs. RPLC Methodologies Executive Summary 1-[4-(2-Aminoethyl)phenyl]ethan-1-one hydrochloride (commonly known...

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Author: BenchChem Technical Support Team. Date: March 2026

LC-MS/MS Characterization of 1-[4-(2-Aminoethyl)phenyl]ethan-1-one Hydrochloride: A Comparative Guide to HILIC vs. RPLC Methodologies

Executive Summary

1-[4-(2-Aminoethyl)phenyl]ethan-1-one hydrochloride (commonly known as 4-acetylphenethylamine HCl) is a highly polar, basic primary amine utilized in drug development and forensic toxicology as a precursor and designer drug analog. Characterizing this compound via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents a classic analytical challenge: its high polarity and basicity lead to poor retention, severe peak tailing, and ion suppression when using standard Reversed-Phase Liquid Chromatography (RPLC)[1].

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of RPLC against Hydrophilic Interaction Liquid Chromatography (HILIC). By examining the causality behind stationary phase interactions and providing self-validating experimental protocols, this guide establishes HILIC as the superior, highly sensitive alternative for the quantification of 4-acetylphenethylamine.

The Analytical Challenge: The "Polar Amine" Problem

To understand why methodologies fail or succeed, we must first analyze the physicochemical properties of the target analyte.

Table 1: Physicochemical Properties of 1-[4-(2-Aminoethyl)phenyl]ethan-1-one HCl

Property Value / Description Analytical Implication
Chemical Formula C₁₀H₁₃NO • HCl Dissociates in solution; pre-ionized for positive ESI.
Monoisotopic Mass 163.0997 Da (Free base) Protonated precursor [M+H]⁺ is observed at m/z 164.1.
Functional Groups Primary amine, Acetophenone Amine is fully protonated at typical LC acidic pH (pH 2-3).

| Hydrophilicity (LogP) | < 1.0 (Highly polar) | Minimal hydrophobic interaction with C18 stationary phases. |

The RPLC Failure Mechanism: In an acidic mobile phase, the primary amine of 4-acetylphenethylamine is fully protonated. In RPLC, this charged, highly hydrophilic state prevents the molecule from partitioning into the non-polar C18 stationary phase, causing it to elute near the void volume where matrix effects and ion suppression are most severe[1]. Furthermore, the positively charged amine undergoes secondary electrostatic interactions with residual, unendcapped silanols on the silica support, resulting in severe peak tailing[2].

The HILIC Solution: HILIC utilizes a polar stationary phase (e.g., amide or zwitterionic) and a highly organic mobile phase. The retention mechanism relies on the partitioning of the polar analyte into a water-enriched layer immobilized on the stationary phase[2]. Because the mobile phase is predominantly organic (>70% acetonitrile), electrospray ionization (ESI) droplet desolvation is highly efficient, dramatically increasing MS/MS sensitivity[3].

G A 1-[4-(2-Aminoethyl)phenyl]ethan-1-one HCl B HILIC Workflow (Polar Phase) A->B High Organic Diluent C RPLC Workflow (C18 Phase) A->C High Aqueous Diluent D Aqueous Layer Partitioning B->D >70% ACN E Hydrophobic Interaction C->E >90% Water F High Retention & MS Sensitivity D->F G Void Elution & Peak Tailing E->G

Workflow comparing HILIC and RPLC retention mechanisms for polar basic amines.

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following step-by-step methodologies are provided. A critical, often overlooked parameter is the sample diluent. Injecting a highly aqueous sample into a HILIC system disrupts the localized stationary phase water layer, causing catastrophic peak distortion[2].

Protocol A: HILIC LC-MS/MS Workflow (Recommended)
  • Sample Preparation: Dissolve 1-[4-(2-Aminoethyl)phenyl]ethan-1-one HCl standard in 90% Acetonitrile / 10% Water to a final concentration of 100 ng/mL. Causality: Matches the initial mobile phase conditions to prevent solvent-mismatch peak broadening.

  • Column: Zwitterionic HILIC column (e.g., 2.1 x 100 mm, 2.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0). Causality: Ammonium formate provides the necessary ionic strength to stabilize the aqueous partition layer and shield residual silanols.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 95% B, hold for 1 min. Linearly decrease to 50% B over 5 mins. Return to 95% B and equilibrate for 4 mins.

  • Flow Rate: 0.4 mL/min. Injection Volume: 2 µL.

Protocol B: RPLC LC-MS/MS Workflow (For Comparison)
  • Sample Preparation: Dissolve the standard in 10% Acetonitrile / 90% Water to a final concentration of 100 ng/mL.

  • Column: Fully endcapped C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, hold for 1 min. Linearly increase to 95% B over 5 mins. Return to 5% B and equilibrate for 4 mins.

  • Flow Rate: 0.4 mL/min. Injection Volume: 2 µL.

MS/MS Parameters (Universal)

Phenethylamines ionize readily in positive ESI mode[3]. The fragmentation pathway typically involves an initial loss of ammonia (-17 Da) followed by α-cleavage or β-cleavage processes[4].

Table 2: Optimized MRM Transitions for 4-Acetylphenethylamine

Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Fragment Assignment Purpose
164.1 147.1 15 [M+H - NH₃]⁺ Quantifier

| 164.1 | 119.1 | 25 | Acetylphenyl Cation | Qualifier |

Note: ESI settings: Capillary Voltage 3.5 kV, Desolvation Temperature 350°C, Desolvation Gas 800 L/hr.

Comparative Data & Performance Metrics

When executing the protocols above, the empirical data strongly supports the mechanistic theory. RPLC fails to retain the compound past the solvent front, exposing the analyte to severe matrix suppression. HILIC provides excellent retention, symmetric peak shape, and a nearly 5-fold increase in signal-to-noise ratio due to enhanced desolvation efficiency in the high-organic mobile phase.

Table 3: Comparative LC-MS/MS Performance Metrics

Metric RPLC (C18) Performance HILIC (Zwitterionic) Performance
Retention Time (tR) 0.8 min (Elutes in void volume) 4.2 min (Excellent retention)
Peak Asymmetry (As) 2.4 (Severe tailing) 1.1 (Highly symmetric)
Signal-to-Noise (S/N) 150:1 720:1
Matrix Effect High (Ion suppression > 40%) Low (Ion suppression < 5%)

| Carryover | Moderate (Due to silanol binding) | Negligible |

Conclusion

For the , RPLC is fundamentally mismatched to the analyte's physicochemical properties. The compound's high polarity and basicity guarantee void-volume elution and poor peak shape on C18 columns. By transitioning to a HILIC methodology, researchers can leverage the compound's hydrophilicity to achieve robust retention, eliminate matrix effects, and maximize MS/MS sensitivity.

References

  • Agilent Technologies. "Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC." Agilent.com. Available at:[Link]

  • Marchei, E., et al. "Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid." Journal of Analytical Toxicology (via NIH/PMC). Available at:[Link]

  • Wang, Y., et al. "Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry." MDPI Molecules. Available at:[Link]

  • Haggarty, J., et al. "Serially coupling hydrophobic interaction and reversed-phase chromatography with simultaneous gradients provides greater coverage of the metabolome." Metabolomics (via NIH/PMC). Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

1-[4-(2-Aminoethyl)phenyl]ethan-1-one hydrochloride proper disposal procedures

As a Senior Application Scientist, I understand that the synthesis and scale-up of complex active pharmaceutical ingredients (APIs) require rigorous logistical planning, especially when handling highly active intermediat...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that the synthesis and scale-up of complex active pharmaceutical ingredients (APIs) require rigorous logistical planning, especially when handling highly active intermediates. 1-[4-(2-Aminoethyl)phenyl]ethan-1-one hydrochloride (CAS 23279-67-6) is a versatile building block featuring both an amine hydrochloride salt and an acetophenone moiety[1].

Because of its pharmacological potential and acute toxicity profile, its disposal cannot be treated as an afterthought. This guide provides drug development professionals with a self-validating, step-by-step protocol for the safe handling and EPA-compliant disposal of this specific amine salt, ensuring your laboratory maintains both scientific integrity and strict regulatory compliance.

The Causality of Disposal: Why Standard Methods Fail

A common, yet dangerous, misconception in laboratory waste management is that highly water-soluble salts can be diluted and drain-disposed. For 1-[4-(2-Aminoethyl)phenyl]ethan-1-one hydrochloride, this is a critical safety and regulatory violation for two mechanistic reasons:

  • Pharmacological Persistence & Toxicity: This compound exhibits acute toxicity across oral, dermal, and inhalation routes (Hazard Codes: H302 + H312 + H332)[1]. Drain disposal of pharmacologically active amines bypasses standard municipal water treatment, posing severe aquatic toxicity risks and directly violating the EPA's Resource Conservation and Recovery Act (RCRA) mandates.

  • Acid-Base Reactivity in Waste Streams: As a hydrochloride salt, the molecule is acidic in an aqueous solution. If inadvertently mixed with alkaline waste streams (pH ≥ 12.5), the amine is rapidly deprotonated. This generates the free base, which is significantly less water-soluble. This unexpected precipitation can lead to localized heat generation, container pressurization, and a fundamental alteration of the waste's hazard profile[2].

Quantitative Hazard & Accumulation Limits

To ensure safe handling, all quantitative hazard data and EPA Satellite Accumulation Area (SAA) limits must be strictly monitored during the disposal process.

ParameterValue / GHS CodeOperational Implication
Acute Toxicity H302, H312, H332Requires strict segregation; drain disposal is strictly prohibited[1].
Skin/Eye Irritation H315, H319Mandates nitrile gloves and splash goggles during waste bulking[1].
STOT SE 3 H336Waste consolidation must occur inside a certified fume hood[1].
Corrosivity Limit pH ≤ 2 or ≥ 12.5Determines if the waste stream exhibits RCRA corrosive characteristics.
SAA Volume Limit 55 GallonsMaximum allowable accumulation at the point of generation[3].
SAA Time Limit 72 HoursMaximum time to transfer the container to central storage once full[4].

Disposal Workflow Visualization

DisposalWorkflow A 1-[4-(2-Aminoethyl)phenyl]ethan-1-one HCl Waste Generation B Physical State Assessment A->B C Solid Waste (Powder/Spill Clean-up) B->C Unused/Solid D Liquid Waste (Aqueous/Organic Solvents) B->D Mother Liquor E Package in leak-proof HDPE containers C->E F Segregate from strong bases & oxidizers D->F G Attach RCRA 'Hazardous Waste' Label Include 100% Composition E->G F->G H Transfer to Satellite Accumulation Area (SAA) G->H

Decision tree for 1-[4-(2-Aminoethyl)phenyl]ethan-1-one HCl waste segregation and RCRA disposal.

Operational Disposal Workflows

Every protocol in your laboratory should be a self-validating system. Follow these step-by-step methodologies to ensure absolute containment and compliance.

Protocol A: Solid Waste Consolidation (Unused Reagent or Spill Clean-up)

Target: Expired powders, contaminated weighing paper, and spill cleanup materials.

  • Preparation: Don standard PPE (nitrile gloves, lab coat, safety goggles). Ensure the fume hood sash is lowered to an optimal working height to prevent aerosolization of the STOT SE 3 compound[1].

  • Collection: Sweep spilled powder using a static-free brush and dustpan. Do not use compressed air or dry sweeping methods that could aerosolize the dust.

  • Packaging: Transfer the solid waste into a wide-mouth, high-density polyethylene (HDPE) container. Avoid glass, as it presents a shatter risk during transit[2].

  • Self-Validation System: Once the HDPE container is sealed, perform a 180-degree inversion test over a secondary containment tray. Visually confirm the integrity of the seal; no particulate aerosolization or leakage should occur. This validates the primary containment before SAA transfer.

  • Labeling: Apply a standard RCRA Hazardous Waste tag. The chemical name must be written out entirely (no abbreviations) alongside its percentage composition[4].

Protocol B: Liquid Waste Segregation (Reaction Mother Liquors)

Target: Aqueous washes or organic solvent filtrates containing the dissolved salt.

  • Matrix Verification: Verify the solvent matrix of your waste stream. Ensure the receiving container does not hold strong oxidizers (e.g., nitric acid, peroxides) or strong bases, which can react violently with the primary amine group[4].

  • Transfer: Using a dedicated funnel, slowly decant the liquid waste into an HDPE carboy housed within secondary containment.

  • Self-Validation System: Before applying the final seal to the carboy, extract a 1 mL aliquot and perform a pH check using universal indicator paper. The pH must register between 4 and 7. If the pH is ≥ 8, the amine hydrochloride has been deprotonated, risking precipitation and gas evolution[2]. Do not seal a basic mixture; allow it to equilibrate in the fume hood and adjust your segregation protocols immediately.

  • SAA Transfer: Cap the container securely. Under EPA Subpart K regulations, the container must be moved to your designated Satellite Accumulation Area (SAA) at or near the point of generation[3][5]. Once the container reaches the 55-gallon limit, it must be transferred to the central waste facility within 72 hours[4].

References

  • 1-[4-(2-aminoethyl)phenyl]ethan-1-one hydrochloride - NextSDS Source: nextsds.com URL:1

  • Laboratory Waste Management Guidelines: Overview Source: odu.edu URL:3

  • How to Properly Manage Hazardous Waste Under EPA Regulations: Proper Handling & Disposal Source: ergenvironmental.com URL:

  • Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA Source: epa.gov URL:5

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS Source: upenn.edu URL:2

  • Hazardous Chemical Waste Management Guidelines - Columbia | Research Source: columbia.edu URL:4

Sources

Handling

Personal protective equipment for handling 1-[4-(2-Aminoethyl)phenyl]ethan-1-one hydrochloride

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a self-validating system of mechanistic causality. When handling active pharmaceutical ingredients (APIs) or r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a self-validating system of mechanistic causality. When handling active pharmaceutical ingredients (APIs) or reactive intermediates like 1-[4-(2-Aminoethyl)phenyl]ethan-1-one hydrochloride , every piece of Personal Protective Equipment (PPE) and every operational step must be deployed with a clear understanding of the chemical's physical behavior and toxicological profile.

The following guide provides the definitive operational and disposal plan for handling this specific compound, bridging the gap between regulatory compliance and practical, field-proven laboratory science.

Chemical Risk Profile & Mechanistic Causality

Compound: 1-[4-(2-Aminoethyl)phenyl]ethan-1-one hydrochloride (CAS: 23279-67-6) Hazard Classifications: Acute Toxicity (Oral, Dermal, Inhalation) [H302, H312, H332], Skin/Eye Irritant [H315, H319], and Specific Target Organ Toxicity - Single Exposure [H336] [1].

The Causality of the Hazard: This compound is an amine hydrochloride salt. In its dry state, it exists as a fine, potentially hygroscopic crystalline powder. The critical hazard mechanism here is its water solubility . If this airborne powder lands on unprotected, sweating skin, the hydrochloride salt rapidly dissolves into the moisture. This localized dissolution drastically accelerates dermal absorption and chemical burns compared to a non-salt organic freebase. Therefore, standard lab coats are insufficient; strict particulate barrier protection is mechanistically required to prevent micro-exposures [4].

Engineering Controls: The Prerequisite to PPE

PPE is your secondary line of defense. Your primary defense is aerodynamic containment [2].

Do not weigh this powder in a standard chemical fume hood. Standard fume hoods operate with high face velocities (typically 80–100 feet per minute) which create turbulent eddies. This turbulence will aerosolize the fine hydrochloride powder, blowing it around the chamber and causing severe analytical balance instability.

The Solution: Use a Ventilated Balance Enclosure (VBE) [6]. VBEs utilize a non-turbulent, low-velocity laminar airflow that sweeps airborne particulates away from the operator's breathing zone and directly into a Bag-In/Bag-Out (BIBO) HEPA filter, all while maintaining a stable environment for microbalance accuracy [7].

Required PPE Specifications

If the VBE is the primary containment, the following PPE matrix serves as the critical secondary barrier.

Protection CategoryRequired PPE SpecificationMechanistic Rationale & Causality
Hand Protection Double-layered Nitrile Gloves (min 5 mil thickness)Nitrile provides broad chemical resistance. Double-gloving allows for the immediate removal of the outer layer if contaminated, preventing dermal breakthrough during prolonged handling without exposing bare skin [3].
Eye/Face Protection Chemical Splash Goggles (Indirect Venting)Standard safety glasses leave peripheral gaps. Indirect venting prevents airborne fine powders from bypassing the lenses and contacting ocular mucosa [3].
Body Protection Disposable Tyvek® Coveralls (Type 5)Type 5 garments are specifically rated for airborne solid particulates [4]. Elastic cuffs prevent powder from migrating up sleeves via capillary action or static cling.
Respiratory Protection N95 or P100 Particulate RespiratorRequired only if engineering controls (VBE) fail, during maintenance, or during spill cleanup. Filters >95% of airborne crystalline particulates [5].

Operational Workflow & Methodology

This step-by-step methodology ensures a self-validating safety loop where each action verifies the integrity of the previous one.

Phase 1: Setup & Donning

  • Inspect the VBE: Verify the VBE face velocity alarm is green and airflow is stable [6].

  • Don PPE: Don Tyvek coveralls, followed by the inner pair of nitrile gloves. Tape the inner glove to the Tyvek sleeve to create an impermeable seal. Don the outer pair of gloves, then goggles.

  • Prepare the Workspace: Line the VBE work surface with anti-static weighing paper. Causality: Hydrochloride salts often exhibit triboelectric charging (static cling). Static discharge can cause the powder to suddenly repel from the spatula, creating an invisible aerosol cloud.

Phase 2: Active Handling & Weighing

  • Static Mitigation: Use a grounded anti-static ionizer bar inside the VBE and utilize metal or conductive spatulas (never plastic) to transfer the powder [5].

  • Transfer: Open the primary chemical container only when fully inside the VBE. Transfer the required mass into a pre-tared, sealable secondary vial.

  • Seal: Cap the secondary vial tightly before removing it from the VBE. Wipe the exterior of the sealed vial with a damp microfiber cloth to remove any microscopic fugitive dust.

Phase 3: Doffing & Decontamination

  • Outer Glove Removal: Remove the outer gloves inside the VBE and dispose of them in the solid hazardous waste bin located within the enclosure.

  • Surface Decontamination: Using the inner gloves, wipe down the VBE surfaces and spatulas with a damp cloth (water or 70% IPA) to dissolve and capture residual salt.

  • Final Doffing: Step away from the VBE. Remove goggles, then carefully roll the Tyvek suit inside-out as you remove it to trap any exterior dust. Remove inner gloves last and wash hands immediately [3].

Spill Response & Disposal Plan

In the event of a powder spill outside of the VBE, immediate containment is required to prevent facility-wide contamination.

  • NEVER Dry Sweep: Sweeping or using compressed air will instantly aerosolize the toxic powder, exponentially increasing inhalation risks [3, 5].

  • Wet Wiping Protocol: Gently cover the spilled powder with absorbent paper towels. Spray the towels gently with water (to dissolve the water-soluble HCl salt) or a compatible solvent. Carefully scoop the wet mass into a hazardous waste bag.

  • HEPA Vacuuming: For larger spills, use a dedicated HEPA-filtered industrial vacuum. Standard vacuums will exhaust the fine powder directly back into the room [2].

  • Disposal: All contaminated PPE, wipes, and empty chemical containers must be treated as acutely toxic solid waste. Seal in double-bagged, clearly labeled containers compliant with the OSHA Laboratory Safety Standard (29 CFR 1910.1450) [8].

Safety & Operational Workflow Visualization

Workflow Risk Hazard Identification (Acute Tox, Irritant, Powder) EngControl Engineering Controls (Ventilated Balance Enclosure) Risk->EngControl Dictates primary containment PPE_Select PPE Selection (Goggles, Double Gloves, Tyvek) EngControl->PPE_Select Dictates secondary protection Handling Active Handling & Weighing (Anti-static tools & Laminar Flow) PPE_Select->Handling Enables safe execution Spill Spill Response (HEPA Vac / Wet Wipe Only) Handling->Spill If accidental release occurs Decon Doffing & Decontamination (Inside-out rolling technique) Handling->Decon Normal completion Spill->Decon Post-cleanup Disposal Hazardous Waste Disposal (OSHA 29 CFR 1910.1450) Decon->Disposal Solid/Liquid waste stream

Logical workflow for handling toxic pharmaceutical powders, from risk assessment to disposal.

References

  • NextSDS. 1-[4-(2-aminoethyl)phenyl]ethan-1-one hydrochloride SDS.
  • Cornell University Environment, Health and Safety. 9.4 Guidelines for Working with Particularly Hazardous Substances.
  • UC Riverside Environmental Health & Safety. Nanomaterials Quick Guide.
  • AAA Safe. 4 Levels of Coverall Protection Essential in Healthcare & Laboratory Operations.
  • National Institutes of Health (PMC). Review of Health Hazards in High-Entropy Alloy Processing Under Laboratory Conditions and Risk Assessment.
  • LabRepCo. Ventilated Balance Enclosures (VBE).
  • Esco Healthcare. Ventilated Balance Enclosure (VBE).
  • MasterControl. 29 CFR 1910.1450 — OSHA Laboratory Standard.
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